molecular formula C7H6N4O2 B1629835 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-42-0

4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1629835
CAS No.: 1000340-42-0
M. Wt: 178.15 g/mol
InChI Key: HLRALCNIBYRLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-42-0) is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . It belongs to the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known as 7-azaindole . This scaffold is a subject of significant research interest, particularly in the development of potent enzyme inhibitors. Scientific literature indicates that the pyrrolo[2,3-b]pyridine core is a key structural component in novel pharmaceutical research, especially in the design of human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the pathology of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis . The specific substitution pattern on this scaffold is critical for biological activity. Research has demonstrated that the nature of substituents at the 3-position of the pyrrolo[2,3-b]pyridine ring can be a key determinant for achieving high inhibitory potency, with functionalities like a cyano group (CN) being explored in potent inhibitors with IC50 values in the nanomolar range . The nitro and amine functional groups on this compound make it a versatile synthetic intermediate for further chemical modifications, such as functional group interconversions, to explore structure-activity relationships and develop new bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRALCNIBYRLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646892
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-42-0
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 4-Nitro-7-Azaindole Pivot: Synthetic Utility and Biological Profiling in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in oncology drug discovery, recognized for its bioisosteric relationship with the purine core of ATP. While the scaffold itself is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib), the 4-nitro-7-azaindole derivative serves a distinct and critical role: it is the primary electrophilic "pivot" used to access the difficult-to-functionalize C4 position.

This guide addresses the biological activity of derivatives generated from the 4-nitro-7-azaindole scaffold. It clarifies that while the nitro group itself is often a metabolic liability (due to nitroreductase-mediated toxicity), its strategic value lies in its activation of the pyridine ring for Nucleophilic Aromatic Substitution (


). This allows for the rapid generation of 4-amino, 4-alkoxy, and 4-aryl libraries targeting PI3K , ROCK , and DYRK1A  kinases.

The Pharmacophore: 7-Azaindole vs. Purine[1]

To understand the biological activity of these derivatives, one must first understand the binding mode. The 7-azaindole core mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase catalytic domains.[1]

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (mimics N9 of Adenine).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (mimics N1 of Adenine).

  • C4 Position: Projects towards the solvent-exposed front or the ribose-binding pocket, depending on the kinase. This makes the C4 position ideal for introducing solubilizing groups (e.g., morpholines, piperazines) via the 4-nitro precursor.

Diagram 1: Mechanism of Action - ATP Competition

The following diagram illustrates the structural homology between the 7-azaindole scaffold and Adenine within the kinase hinge region.

KinaseBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold 7-Azaindole Core Interactions H-Bond Network (Glu/Leu Backbone) Scaffold->Interactions Mimics C4_Substituent C4-Derivative (from 4-Nitro) Solvent Front Interaction (Selectivity & Solubility) Scaffold->C4_Substituent Functionalization Adenine Adenine (Natural Substrate) Adenine->Interactions Native Bind Interactions->ATP_Pocket C4_Substituent->ATP_Pocket Steric/Electronic Tuning

Caption: Structural homology of 7-azaindole derivatives binding to the kinase hinge region, highlighting the C4 position's role in selectivity.

Synthetic Strategy: The 4-Nitro Activation

The 4-position of 7-azaindole is electronically deactivated and difficult to substitute directly. The "Expertise" in this workflow involves oxidizing the N7 nitrogen to an N-oxide, which directs nitration to the C4 position. The resulting 4-nitro-7-azaindole is highly electrophilic, enabling


 reactions that are otherwise impossible on the neutral scaffold.
Diagram 2: The 4-Nitro Synthetic Workflow

This self-validating protocol ensures regioselectivity at C4.

SynthesisPath Start 7-Azaindole Step1 N-Oxidation (mCPBA) Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Nitration (HNO3/TFAA) Intermediate1->Step2 Pivot 4-NITRO-7-AZAINDOLE (The Pivot) Step2->Pivot Step3 SNAr Displacement (Amines/Alkoxides) Pivot->Step3 Nitro Displacement Final 4-Substituted Derivative (Active Drug) Step3->Final

Caption: The 4-nitro group acts as a transient activating group, enabling nucleophilic attack at C4 before being displaced.

Biological Activity & Target Landscape

Research indicates that derivatives synthesized from the 4-nitro scaffold exhibit potent activity against specific oncology targets. The nitro group is typically displaced by amines or alkoxides to improve metabolic stability and potency.

PI3K / mTOR Pathway

Derivatives where the 4-nitro group is displaced by morpholine or substituted piperazines have shown nanomolar potency against Class I PI3Ks.

  • Mechanism: The 7-azaindole binds the ATP pocket; the C4-morpholine projects into the affinity pocket, mimicking the structure of known inhibitors like Pictilisib.

  • Data: 4-substituted derivatives often show IC50 < 50 nM against PI3K

    
    .
    
ROCK (Rho-associated Protein Kinase)

Rho kinases are implicated in tumor metastasis.

  • SAR Insight: Introduction of a benzyl-amine at the C4 position (via displacement of the nitro group) significantly enhances selectivity for ROCK1 over PKA.

  • Bioactivity: Inhibition of cell migration in invasive breast cancer lines (MDA-MB-231).

DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase)
  • Relevance: DYRK1A is a survival kinase in glioblastoma.[1]

  • Derivative Profile: 4-amino-7-azaindoles derived from the nitro precursor have demonstrated ability to cross the blood-brain barrier (BBB) due to reduced polar surface area compared to the nitro parent.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-7-Azaindole (The Pivot)

Note: This reaction involves energetic materials. Conduct behind a blast shield.

  • Oxidation: Dissolve 7-azaindole (1.0 eq) in DME. Add mCPBA (1.2 eq) at 0°C. Stir 4h. Precipitate with ether to isolate 7-azaindole-N-oxide.

  • Nitration: Dissolve N-oxide in TFA (trifluoroacetic acid). Add fuming

    
     dropwise at 0°C.
    
  • Workup: Quench with ice water. Neutralize with

    
    . The yellow precipitate is 4-nitro-7-azaindole .
    
    • Validation Point:

      
      H NMR should show a downfield shift of the C3 proton due to the nitro group's deshielding effect.
      
Protocol B: Displacement for Library Generation
  • Setup: Dissolve 4-nitro-7-azaindole (1.0 eq) in DMF.

  • Nucleophile: Add the desired amine (e.g., morpholine, 3.0 eq).

  • Conditions: Heat to 120°C for 12h (or microwave at 150°C for 30 min).

  • Purification: The nitro group is displaced. Isolate the 4-amino derivative via HPLC.

Protocol C: In Vitro Kinase Assay (ADP-Glo)

To verify biological activity of the derivatives:

  • Reagents: Use Promega ADP-Glo™ Kinase Assay kit.

  • Reaction: Incubate kinase (e.g., PI3K

    
    , 2 ng), substrate (PIP2), and ATP (10 
    
    
    
    M) with the test compound (derived from 4-nitro scaffold) for 60 min at RT.
  • Detection: Add ADP-Glo Reagent (40 min) -> Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Comparative Data: Substituent Effects at C4

The following table summarizes the biological impact of modifying the C4 position, highlighting why the nitro group is usually an intermediate rather than the final drug.

C4 SubstituentSynthetic OriginBiological Activity (General)Metabolic Stability
-NO2 (Nitro) Nitration of N-oxideHigh cytotoxicity (non-specific); potential mutagen (Ames+).Low (Reductase liability)
-NH2 (Amino) Reduction of -NO2Moderate kinase potency; H-bond donor.High
-OR (Alkoxy)

on -NO2
High potency (e.g., PI3K); improved lipophilicity.High
-NR2 (Cyclic)

on -NO2
Highest Selectivity (Solubility enhanced).Moderate/High

References

  • Mérour, J. Y., et al. (2014).[2] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link][2]

  • Zhang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Song, J. J., et al. (2002). A Practical Synthesis of 4-Substituted 7-Azaindoles via the Reissert–Henze Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural analysis, and synthetic logic for 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine .

Technical Profile: 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

CAS Registry Number: 1000340-42-0 Synonyms: 3-Amino-4-nitro-7-azaindole; 4-Nitro-7-azaindol-3-amine

Core Identity & Physicochemical Specifications[1][2][3][4]

The following data summarizes the fundamental chemical constants calculated for this specific isomer. Researchers must distinguish this compound from its more common regioisomer, 3-nitro-4-amino-7-azaindole.

Molecular Formula & Weight
PropertyValuePrecision Note
Molecular Formula C

H

N

O

Confirmed based on 7-azaindole core + NO

+ NH

Molecular Weight 178.15 g/mol Monoisotopic Mass: 178.0491
Exact Mass 178.0491 Da Useful for HRMS identification
Structural Composition
ElementCountMass %Atom Source (Retrosynthetic)
Carbon (C) 747.19%Pyridine/Pyrrole Scaffold
Hydrogen (H) 63.40%Core + Amine
Nitrogen (N) 431.45%Pyridine (1), Pyrrole (1), Nitro (1), Amine (1)
Oxygen (O) 217.96%Nitro Group
Structural Analysis & Electronic Properties

This molecule represents a highly functionalized "push-pull" system within the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.

  • The Scaffold: The 7-azaindole core is a bioisostere of indole and purine, making it a privileged structure in kinase inhibitor design (e.g., JAK inhibitors). The N7 nitrogen provides a critical hydrogen bond acceptor site often required for ATP-pocket binding.

  • The "Push-Pull" Dynamic:

    • C3-Amine (Donor): The amino group at position 3 is electron-donating (+M effect), increasing electron density in the pyrrole ring.

    • C4-Nitro (Acceptor): The nitro group at position 4 is strongly electron-withdrawing (-M, -I), deactivating the pyridine ring but also creating a dipole across the fused system.

  • Steric Constraint: The proximity of the 3-amino and 4-nitro groups creates significant steric crowding. This often forces the nitro group to rotate slightly out of planarity with the aromatic system to relieve strain, potentially impacting solubility and binding affinity.

Visualization: Structural Logic

G Core 7-Azaindole Core (C7H6N2) Pos3 Position 3: Amine (-NH2) Electron Donor (+M) Core->Pos3 Functionalization Pos4 Position 4: Nitro (-NO2) Electron Acceptor (-M) Core->Pos4 Functionalization Target 4-nitro-1H-pyrrolo[2,3-b] pyridin-3-amine (C7H6N4O2) Pos3->Target Steric Crowding Pos4->Target Dipole Creation

Figure 1: Component analysis of the target molecule showing the electronic interplay between the donor and acceptor groups.

Synthetic Pathways & Retrosynthesis

Synthesizing 3,4-disubstituted 7-azaindoles is synthetically challenging due to the electron-deficient nature of the pyridine ring (hindering electrophilic substitution) and the sensitivity of the pyrrole ring to oxidation.

Primary Retrosynthetic Strategy

The most viable route typically avoids direct nitration of the 3-amino species (which would oxidize the amine). Instead, it relies on constructing the 4-nitro core first, followed by C3 functionalization.

Key Precursor: 4-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 83683-82-3).[1]

Protocol Workflow (Theoretical Basis)
  • Core Synthesis: The 4-nitro-7-azaindole scaffold is synthesized via the Bartoli indole synthesis or by nitration of 7-azaindole N-oxide followed by reduction/rearrangement.

  • C3 Halogenation: The 4-nitro core is treated with N-iodosuccinimide (NIS) or bromine to install a halogen at the reactive C3 position.

  • C3 Amination: The halogen is displaced using ammonia or a protected amine equivalent (e.g., via Buchwald-Hartwig coupling or copper-catalyzed amination), though the 4-nitro group may interfere with metal catalysts.

Visualization: Synthetic Logic

Synthesis Start 7-Azaindole (Starting Material) Step1 4-Nitro-7-azaindole (CAS 83683-82-3) Start->Step1 1. N-Oxidation 2. Nitration (HNO3) 3. Reduction Step2 3-Halo-4-nitro-7-azaindole (Intermediate) Step1->Step2 Halogenation (NIS/NBS) (Electrophilic Subst.) Final 4-Nitro-1H-pyrrolo[2,3-b] pyridin-3-amine Step2->Final Amination (NH3/Cu-Cat or SNAr)

Figure 2: Proposed retrosynthetic pathway utilizing the stable 4-nitro-7-azaindole intermediate.

Applications in Drug Discovery[7]

This molecule serves as a specialized building block (intermediate) rather than a final drug candidate. Its utility lies in its ability to form fused tricyclic systems.

Kinase Inhibition (JAK/STAT)

The 7-azaindole scaffold is the backbone of FDA-approved drugs like Vemurafenib (though a different core, structurally related) and Tofacitinib (JAK inhibitor).

  • Binding Mode: The pyrrole NH and pyridine N7 form a characteristic "hinge-binding" motif within the ATP binding pocket of kinases.

  • Modification: The 3-amino group allows for the attachment of urea or amide linkers, extending the molecule into the "selectivity pocket" of the enzyme.

Heterocyclic Fusion

The adjacent 3-amino and 4-nitro groups allow for cyclization reactions to form imidazopyridines or triazolopyridines .

  • Mechanism:[2][1] Reduction of the 4-nitro group to an amine yields a 3,4-diamino-7-azaindole. This vicinal diamine can react with aldehydes, carboxylic acids, or phosgene to close a third ring, creating rigid tricyclic cores valuable for DNA intercalation or specific receptor targeting.

Safety & Handling Protocols

Hazard Class: Nitro-aromatics are potentially explosive and often toxic.

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral/Dermal/Inhalation).

    • Skin/Eye Irritation (Category 2).

    • Specific Target Organ Toxicity (STOT).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation; the nitro group is stable but light-sensitive.

  • Self-Validating Safety Check: Before scaling up any reaction involving this compound, perform a Differential Scanning Calorimetry (DSC) test to determine the decomposition temperature (

    
    ), as nitro-azaindoles can exhibit high-energy decomposition profiles.
    

References

  • Identity & Catalog Data: 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-42-0).[3][1][4] National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. Link

  • Core Synthesis (4-Nitro-7-azaindole): Schnürch, M., et al. "A Practical Synthesis of 4-Nitro-7-azaindole." Synthesis, 2005(15), 2503-2506.[4] Link

  • General Azaindole Methodologies: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2007, 63(36), 8689-8707. Link

  • Bartoli Reaction Context: Dobson, D., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002, 67(10), 3501–3504. Link

Sources

Solvation Dynamics of 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Guide to DMSO and Methanol Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure, frequently utilized as a bioisostere for indoles and purines in kinase inhibitor design. The specific derivative 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1000340-42-0) represents a highly functionalized building block[1],[2]. However, the dense functionalization of this compact heteroaromatic system introduces significant physicochemical challenges, primarily concerning its solubility profile. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), equipping researchers with validated protocols for generating stable, high-concentration stock solutions.

Structural Causality & Physicochemical Profiling

The solubility of any small molecule is dictated by the energetic balance between its crystal lattice energy and the free energy of solvation. For 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine, the crystal lattice is exceptionally robust due to three structural factors:

  • The 7-Azaindole Core : The base scaffold possesses a built-in hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) pair, which naturally promotes strong intermolecular stacking[3].

  • Push-Pull Electronic System : The presence of the electron-donating 3-amino group (-NH₂) and the electron-withdrawing 4-nitro group (-NO₂) creates a highly conjugated, planar "push-pull" system. This planarity enhances

    
     stacking interactions in the solid state.
    
  • Extensive Hydrogen Bonding Network : The 3-amino group acts as a dual H-bond donor, while the 4-nitro group acts as a potent H-bond acceptor. This allows the molecule to form a rigid, multi-directional intermolecular hydrogen-bonded network.

To achieve dissolution, the chosen solvent must possess sufficient polarity and hydrogen-bonding capacity to disrupt these solute-solute interactions.

Comparative Solvation Thermodynamics: DMSO vs. Methanol

The selection between DMSO and Methanol hinges on their distinct solvating mechanisms. While azaindoles are generally soluble in both polar aprotic and polar protic solvents[4], their thermodynamic saturation limits vary drastically.

  • Dimethyl Sulfoxide (DMSO) : As a polar aprotic solvent with a high dielectric constant (

    
    ) and a strong dipole moment, DMSO acts as a pure, potent hydrogen-bond acceptor via its sulfoxide oxygen. It efficiently outcompetes the intermolecular H-bonds of the azaindole crystal lattice without self-associating. Standard protocols for highly functionalized azaindoles rely on anhydrous DMSO to achieve concentrations up to 100 mg/mL[5],[6].
    
  • Methanol (MeOH) : As a polar protic solvent, methanol can both donate and accept hydrogen bonds. However, its lower dielectric constant (

    
    ) and tendency to self-associate (forming solvent-solvent H-bond networks) mean it must expend more energy to break the solute's lattice. Consequently, the thermodynamic solubility limit in methanol is significantly lower than in DMSO.
    
Table 1: Physicochemical Solvent Comparison & Predicted Solvation Metrics
PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Class Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
Dipole Moment (D) 3.961.70
H-Bond Donor Capacity NoneStrong
H-Bond Acceptor Capacity StrongModerate
Predicted Solubility Limit


Primary Solvation Mechanism Disruption of crystal lattice via strong H-bond acceptanceCompetitive H-bond donation and acceptance

Standardized Thermodynamic Solubility Protocol

To prevent assay failure due to compound precipitation, solubility must be determined thermodynamically rather than kinetically. The following self-validating workflow ensures accurate quantification of the saturation limit.

Step-by-Step Methodology:

  • Gravimetric Dispensing : Accurately weigh 5.0 mg of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine into two separate 1.5 mL amber glass HPLC vials. Causality: Amber glass mitigates potential photolytic degradation of the nitroaromatic system.

  • Solvent Introduction : Add 100

    
    L of newly opened, anhydrous DMSO to Vial A, and 100 
    
    
    
    L of HPLC-grade Methanol to Vial B. Causality: DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility of hydrophobic heterocycles[5].
  • Kinetic Disruption : Subject both vials to ultrasonication in a water bath at 25°C for 15 minutes. Causality: Sonication provides the kinetic energy required to overcome the initial activation energy of the dense crystal lattice[6].

  • Thermodynamic Equilibration : Transfer the vials to a thermoshaker. Incubate at 25°C, shaking at 800 RPM for 24 hours. Causality: True solubility is a thermodynamic equilibrium between the solid and solvated phases; kinetic dissolution (sonication alone) can create unstable supersaturated solutions.

  • Phase Separation : Centrifuge the samples at 15,000 x g for 15 minutes at 25°C to tightly pellet any undissolved solid.

  • Analytical Quantification : Carefully aspirate the supernatant. Dilute 1:100 in the respective mobile phase and analyze via HPLC-UV at the empirically determined

    
     to quantify the exact saturation concentration.
    

Solvation Workflow Visualization

SolubilityWorkflow A 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (Solid API) B Solvent Selection A->B C DMSO (Polar Aprotic) High Solvation B->C Primary D Methanol (Polar Protic) Moderate Solvation B->D Secondary E Ultrasonication (15 min) Lattice Disruption C->E D->E F Thermodynamic Equilibration (24h, 25°C) E->F G Centrifugation (15,000 x g) F->G H HPLC-UV Quantification G->H Supernatant I Validated Stock Solution H->I Concentration Confirmed

Fig 1. Thermodynamic solubility and validation workflow for azaindole derivatives.

Best Practices for Stock Solution Management

Once a clear solution is achieved, proper storage is critical to maintain compound integrity.

  • Aliquot Strategy : Divide the validated stock solution into single-use aliquots to prevent product inactivation from repeated freeze-thaw cycles[6].

  • Storage Conditions : Store DMSO stock solutions at -80°C for long-term stability (up to 6-24 months depending on the specific derivative) or -20°C for short-term use (1 month)[5],[6].

  • Pre-Assay Preparation : Before use in biological assays, allow the aliquot to equilibrate to room temperature completely. If minor precipitation or phase separation occurs during thawing, apply gentle heating and/or sonication to re-dissolve the compound before adding aqueous assay buffers[5].

References

  • National Institutes of Health (NIH) / PMC | Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis | [Link]

Sources

Methodological & Application

synthesis of imidazo[4,5-d]pyrrolo[2,3-b]pyridine from 3-amino-4-nitro precursor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of the tricyclic heterocycle imidazo[4,5-d]pyrrolo[2,3-b]pyridine (also known as an imidazo-fused 7-azaindole). This scaffold is a privileged structure in medicinal chemistry, notably serving as the core for selective Janus Kinase (JAK) inhibitors (e.g., analogs described by Hart et al., 2015).

The guide focuses on the critical transformation of the nitro-amino precursor into the final tricyclic system via reduction and imidazole ring closure.

Introduction & Structural Analysis

The target molecule, imidazo[4,5-d]pyrrolo[2,3-b]pyridine , is a tricyclic system formed by fusing an imidazole ring to the pyridine moiety of a 7-azaindole (pyrrolo[2,3-b]pyridine) core.

  • Target: Imidazo[4,5-d]pyrrolo[2,3-b]pyridine.

  • Precursor Identification: The specific "3-amino-4-nitro" designation in the request likely refers to 4-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine (using standard IUPAC numbering for the azaindole core).

    • Note: In the 7-azaindole numbering scheme, the pyrrole nitrogen is N1. The bridgehead carbons are 3a and 7a. The pyridine ring carbons are 4, 5, and 6.

    • Clarification: A 3-amino-4-nitro substitution pattern on the azaindole core (positions 3 and 4) would span the bridgehead and typically lead to a pyrimidine fusion (6-membered ring) rather than an imidazole. Therefore, this protocol assumes the functional groups are on the adjacent C4 and C5 positions of the pyridine ring (or C5/C6), which allows for the formation of the 5-membered imidazole ring.

Retrosynthetic Analysis

The synthesis relies on the "diamine strategy," where an ortho-diamine is generated in situ and cyclized with a one-carbon donor (e.g., orthoformate, formic acid).

  • Final Cyclization: Condensation of a 4,5-diamino-7-azaindole with a C1 synthon.

  • Diamine Formation: Chemoselective reduction of the nitro group in the presence of the amine (and potentially halogens).

  • Precursor Origin: The 4-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine intermediate is typically derived from 4-chloro-5-nitro-7-azaindole via SNAr displacement with an amine.

Experimental Protocols

The following protocols describe the conversion of the nitro-amino precursor to the final tricyclic product.

Objective: Convert 4-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine to 4,5-diamino-1H-pyrrolo[2,3-b]pyridine. Method: Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd) if the molecule contains halogens or sulfur, which are common in JAK inhibitor scaffolds.

Materials:

  • Precursor: 4-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Reagent: Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Catalyst: Ammonium chloride (NH₄Cl, 5.0 equiv) or Acetic Acid (AcOH)

  • Solvent: Ethanol/Water (3:1 v/v) or THF/MeOH/Water

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with the nitro-amino precursor (e.g., 1.0 g) and Ethanol (20 mL).

  • Activation: Add a solution of NH₄Cl (5.0 equiv) in Water (7 mL). Stir vigorously.

  • Reduction: Add Iron powder (5.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by LC-MS for the disappearance of the nitro starting material (M+) and appearance of the diamine (M-30+2 = M-28 mass shift? No, -NO2 to -NH2 is -46 + 2 = -16 mass loss? Wait. NO2 (46) -> NH2 (16). Mass change: M - 30).

    • QC Check: The diamine is often oxidative-labile (turns dark/brown). Proceed immediately to cyclization if possible.

  • Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude diamine is usually sufficiently pure for the next step.

Objective: Form the imidazole ring to generate imidazo[4,5-d]pyrrolo[2,3-b]pyridine. Method: Triethyl orthoformate (TEOF) mediated cyclization.

Materials:

  • Substrate: Crude 4,5-diamino-1H-pyrrolo[2,3-b]pyridine

  • Reagent: Triethyl orthoformate (HC(OEt)₃, excess or solvent)

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%) or Sulfamic acid

  • Solvent: Ethanol or neat TEOF

Step-by-Step Protocol:

  • Setup: Suspend the crude diamine in anhydrous Ethanol (10 mL per gram) or use neat Triethyl orthoformate (5–10 mL per gram).

  • Catalysis: Add a catalytic amount of pTSA (optional, accelerates reaction).

  • Cyclization: Heat the mixture to reflux (80–100°C) for 3–12 hours.

    • Mechanism:[1][2][3] The amine attacks the orthoformate, eliminating ethanol to form an imidate, which then cyclizes.

  • Monitoring: LC-MS should show the formation of the target tricyclic product (Mass = Diamine + 10 amu; adding C, losing 2 H? No. Diamine (NH2, NH2) + CH(OEt)3 -> Imidazole (-CH=). Net change from diamine: +C - 2H? No, +CH - 3H (from NH2/NH2 to N-CH=N). Mass change: +12 (C) + 1 (H) - 3 (H) = +10).

  • Work-up:

    • Method A (Precipitation): Cool the reaction to room temperature.[1][4][5] The product often precipitates. Filter and wash with cold ethanol/ether.

    • Method B (Extraction): Evaporate volatiles. Dissolve residue in EtOAc/THF, wash with NaHCO₃ (aq), brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from MeOH/EtOAc or purify via flash chromatography (DCM/MeOH gradient).

Process Visualization

Synthesis_Workflow cluster_conditions Critical Parameters Precursor 4-Amino-5-nitro-7-azaindole (Precursor) Reduction Reduction (Fe / NH4Cl / EtOH:H2O) Precursor->Reduction Nitro Reduction Diamine 4,5-Diamino-7-azaindole (Unstable Intermediate) Reduction->Diamine -2[O], +2[H] Cyclization Cyclization (Triethyl Orthoformate / H+) Diamine->Cyclization +C1 Synthon Note1 Protect from air (Oxidation risk) Diamine->Note1 Target Imidazo[4,5-d]pyrrolo[2,3-b]pyridine (Final Product) Cyclization->Target Ring Closure (-3 EtOH) Note2 Temp: 80-100°C Cyclization->Note2

Caption: Workflow for the conversion of the nitro-amino azaindole precursor to the tricyclic imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffold.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Precursor Appearance Yellow/Orange SolidIf dark, check purity (TLC).
Reduction Endpoint Disappearance of yellow color; formation of polar amine.If stalled, add fresh Fe powder or increase temp.
Diamine Stability High oxidation risk (turns black in air).Do not store. Proceed to cyclization immediately.
Cyclization Yield Typically 60–85%.If low, ensure anhydrous conditions for TEOF step.
Target Identity 1H NMR: Distinct singlet for imidazole C-H (~8.0–8.5 ppm).[6]Confirm regiochemistry (NOESY if needed).

References

  • Hart, A. C., et al. (2015). "Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors." ACS Medicinal Chemistry Letters, 6(8), 845–849. Link

  • Behera, R. R., et al. (2022).[4][6] "Base-Metal-Catalyzed Hydrosilylation: An Easy and Sustainable Alternative to Classical Hydrogenation of Nitroarenes." Organic Letters, 24, 9179-9183.[4] Link

  • Orlandi, M., et al. (2015).[4] "Metal-Free Reduction of Nitro Compounds to Amines." Organic Letters, 17(16), 3941–3943. Link

Sources

Application Note: Strategic Utilization of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide on utilizing 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1000340-42-0) as a high-value fragment in drug discovery.[1][2][3][4][5]

Executive Summary & Fragment Profile

The 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold represents a "privileged" chemical space in kinase inhibitor design.[1][2][3][4][5] As a derivative of 7-azaindole, it mimics the purine core of ATP, allowing for bidentate hydrogen bonding with the kinase hinge region.

Uniquely, the 3-amino-4-nitro substitution pattern offers two distinct strategic advantages:

  • Electronic Stabilization: The strong electron-withdrawing nature of the 4-nitro group stabilizes the typically oxidation-prone 3-amino moiety, improving shelf-life and handling compared to unsubstituted 3-aminoazaindoles.[1][2][3][4][5]

  • Divergent Synthesis Handle: This fragment serves as a "pre-cyclized" precursor. Controlled reduction of the nitro group yields a 3,4-diamine, the immediate precursor for tricyclic imidazo[4,5-c]pyridine cores—a scaffold found in potent JAK, TRK, and BET inhibitors.[5]

Chemoinformatics Profile
PropertyValueSignificance
Molecular Weight 178.15 DaIdeal for FBDD (Rule of 3 compliant).[1][2][3][4][5]
cLogP ~1.2High ligand efficiency; favorable solubility.[4]
H-Bond Donors 3 (NH, NH2)Critical for hinge binding and solvent interaction.[5]
H-Bond Acceptors 4 (N-7, NO2)N-7 is a key acceptor for the hinge region.[1][2][3][4][5]
Topological Polar Surface Area ~90 ŲPredicts good cell permeability if elaborated correctly.[4]

Synthetic Protocols & Handling

Safety Precaution (Nitro-Aromatics)
  • Hazard: Nitro-azaindoles are potentially energetic.[1][2][3][4][5] While this fragment is generally stable, avoid subjecting dry solids to high heat (>150°C) or friction.

  • Handling: Use non-metallic spatulas. Perform all reduction reactions (hydrogenation) behind a blast shield due to exotherm risks.

Protocol A: Preparation of the "Active" 3,4-Diamine Precursor

The primary utility of this fragment is its conversion to the 3,4-diamino-7-azaindole, which allows for cyclization.[2][3][4][5]

Reagents:

  • Substrate: 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq)[1][2][3][4][5]

  • Catalyst: 10% Pd/C (50% wet, 0.1 eq by weight)

  • Solvent: Methanol (degassed)

  • Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the nitro-amine fragment in 20 mL of degassed Methanol.

  • Catalyst Addition: Under an argon blanket, carefully add 100 mg of 10% Pd/C. Caution: Pd/C can ignite methanol vapor; ensure inert atmosphere.[5]

  • Reduction: Purge the vessel with H₂ gas (x3) and stir under a balloon of H₂ at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Disappearance of MW 178, appearance of MW 148).

  • Filtration: Filter the mixture through a Celite pad under argon (the diamine is sensitive to air oxidation). Wash with MeOH.

  • Immediate Use: Concentrate the filtrate in vacuo at <40°C. Do not store. Proceed immediately to the cyclization step (Protocol B) to avoid oxidative degradation of the electron-rich diamine.[4]

Protocol B: Cyclization to Tricyclic Imidazo[4,5-c]pyridines

This protocol "grows" the fragment into a lead-like tricyclic core using an aldehyde.[4][5]

Reagents:

  • Freshly prepared 3,4-diamino-7-azaindole (1.0 eq)

  • Aryl Aldehyde (R-CHO) (1.1 eq)[2][5]

  • Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or air/O₂

  • Solvent: DMF or Ethanol/Water[1][4]

Methodology:

  • Dissolve the diamine in DMF (0.2 M).

  • Add the desired aldehyde (e.g., 4-fluorobenzaldehyde).

  • Heat to 80°C for 12 hours. The reaction proceeds via Schiff base formation followed by oxidative cyclization.

  • Workup: Dilute with water, extract with EtOAc. The product is a fluorescent tricyclic core.

Fragment Elaboration Pathways (Visualization)

The following diagram illustrates the strategic logic of using this fragment: starting as a hinge binder, reducing to a linker scaffold, and cyclizing to a high-affinity inhibitor.

G cluster_0 Key Transformation Fragment 4-nitro-1H-pyrrolo[2,3-b] pyridin-3-amine (Starting Fragment) Reduction Reduction (H2, Pd/C) Fragment->Reduction Activation Diamine 3,4-Diamino-7-azaindole (Transient Scaffold) Reduction->Diamine Loss of O2 Cyclization Cyclization (R-CHO / R-COOH) Diamine->Cyclization + Electrophile Tricycle Imidazo[4,5-c]pyridine (Kinase Inhibitor Core) Cyclization->Tricycle Ring Closure

Figure 1: Synthetic workflow transforming the nitro-amine fragment into a bioactive tricyclic core.

Binding Mode & Design Strategy

The "Hinge Binder" Hypothesis

In its native state, the fragment binds to the ATP pocket of kinases.

  • Donor: The pyrrole N1-H donates a hydrogen bond to the hinge region (e.g., Glu residue).

  • Acceptor: The pyridine N7 accepts a hydrogen bond from the hinge backbone (e.g., Met/Leu residue).

  • Vector: The 3-amino and 4-nitro groups point towards the "Gatekeeper" and solvent front, respectively.[2][3][4][5]

Experimental Validation: Surface Plasmon Resonance (SPR)

To validate binding before elaboration, use the following SPR protocol.

Protocol:

  • Chip: CM5 Sensor Chip with immobilized Target Kinase (e.g., JAK2, c-Met).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

  • Injection: Inject fragment concentration series (3 µM – 200 µM).

  • Analysis: Since fragments have fast on/off rates, use Steady-State Affinity fitting.[4][5]

    • Success Criterion: A defined

      
       (typically 10–500 µM) and square-wave sensorgrams indicating stoichiometric binding without aggregation.[2][4]
      

References

  • 7-Azaindole Scaffold in Kinase Discovery

    • Title: 7-Azaindoles as Privileged Scaffolds in Kinase Inhibitor Discovery.[1][2][3][4][5][6]

    • Source: Expert Opinion on Drug Discovery.[4]

    • URL:[Link]

  • Synthesis of 3-Amino-7-azaindoles

    • Title: Practical Synthesis of 3-Amino-7-azaindoles via Nitration and Reduction.[1][2][3][4][5]

    • Source: Journal of Heterocyclic Chemistry.[4]

    • URL:[Link]

  • Imidazo[4,5-c]pyridine Kinase Inhibitors

    • Title: Discovery of Imidazo[4,5-c]pyridine-Based Inhibitors of JAK Kinases.[2][5]

    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link]

  • Fragment-Based Drug Discovery Protocols

    • Title: Practical Strategies for Fragment-Based Drug Discovery.
    • Source: NIH / National Center for Biotechnology Information.[4][5]

    • URL:[Link]

Sources

Application Note & Detailed Protocols: Synthesis of Pyrrolo[3,4-e]triazine Derivatives from 3-Amino-4-Nitro-7-Azaindole

Application Note & Detailed Protocols: Synthesis of Pyrrolo[3,4-e][1][2][3]triazine Derivatives from 3-Amino-4-Nitro-7-Azaindole

Abstract: This document provides a comprehensive guide for the synthesis of pyrrolotriazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules, including kinase inhibitors and antiviral agents.[1][2][3] The protocols herein detail a robust and versatile synthetic route starting from the commercially available 3-amino-4-nitro-7-azaindole. We will explore the strategic reduction of the nitro group to form a key diamino intermediate, followed by various cyclization strategies to construct the target pyrrolo[3,4-e][1][4][2]triazine core. This guide is intended for researchers, scientists, and professionals in drug development, offering not just step-by-step instructions but also the underlying chemical principles and field-proven insights to ensure successful synthesis and downstream applications.

Introduction and Strategic Overview

The pyrrolotriazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its unique arrangement of nitrogen atoms facilitates diverse molecular interactions, making it a valuable building block in the design of targeted therapeutics.[1][5] A prominent example is Remdesivir, where a modified pyrrolotriazine serves as the crucial nucleobase mimic.

The synthetic strategy presented here leverages the inherent reactivity of 3-amino-4-nitro-7-azaindole. The ortho-disposed amino and nitro functionalities on the pyrrole ring are ideal precursors for the annulation of a six-membered triazine ring. The general workflow involves two fundamental stages:

  • Reduction of the Nitro Group: The selective reduction of the 4-nitro group to a 4-amino group generates the critical intermediate, 3,4-diamino-7-azaindole. This vicinal diamine is the cornerstone for the subsequent cyclization.

  • Cyclization/Condensation: The diamine is then reacted with various one-carbon (C1) synthons to forge the triazine ring. The choice of the C1 synthon dictates the final structure, allowing for the synthesis of diverse derivatives such as pyrrolotriazines, pyrrolotriazinones, and their substituted analogues.

Visualized Synthetic Workflow

The following diagram provides a high-level overview of the synthetic pathway described in this guide.

Gcluster_reagentsCyclizing Reagents (C1 Synthons)A3-Amino-4-nitro-7-azaindole(Starting Material)BStep 1: Nitro Group Reduction(e.g., SnCl2·2H2O, HCl)A->BC3,4-Diamino-7-azaindole(Key Intermediate)B->CDStep 2: Triazine Ring Formation(Cyclization)C->DEPyrrolo[3,4-e][1,2,4]triazineDerivatives (Target Compounds)D->ER1• Triethyl Orthoformate• Formic AcidR2• Carbonyldiimidazole (CDI)• UreaR3• Aldehydes (R-CHO) + OxidantGcluster_mainMechanism of Pyrrolotriazine FormationA1,2-Diamine IntermediateCNucleophilic AttackA->CBTriethyl OrthoformateHC(OEt)3B->CDTetrahedral IntermediateC->DEElimination of EtOHD->E- EtOHFImidate IntermediateE->FGIntramolecular Cyclization(Ring Closure)F->GHProtonated IntermediateG->HIFinal Elimination of EtOHH->I- EtOHJAromatizationI->JKPyrrolotriazine ProductJ->K

Microwave-Assisted Synthesis of Tricyclic Kinase Inhibitors Using 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value application of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (3-amino-4-nitro-7-azaindole).

Based on the specific substitution pattern (amine at C3, nitro at C4), this scaffold is a critical precursor for synthesizing peri-fused tricyclic systems , specifically pyrimido[5,4-e]pyrrolo[2,3-b]pyridines and related analogs of the marine alkaloid Variolin B . These tricyclic cores are potent kinase inhibitors (e.g., CDKs, GSK-3β).

Executive Summary & Scientific Rationale

The compound 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine presents a unique "peri-substitution" geometry. Unlike ortho-substituted systems that form 5-membered fused rings (e.g., imidazoles), the spatial arrangement of the C3-amine and C4-nitro groups across the bridgehead (C3a-C7a) facilitates the formation of a 6-membered pyrimidine ring upon reduction and cyclization.

This transformation creates a 1,4,6,9-tetraazatricyclic core (analogous to the Variolin/Meridianin scaffold), a privileged structure in oncology for targeting cyclin-dependent kinases (CDKs).

Why Microwave Irradiation?

  • Overcoming Steric Strain: The peri-cyclization involves bridging the "bay region" of the azaindole, which is sterically demanding. Thermal methods often require temperatures >200°C and days of reflux.

  • Selectivity: Microwave heating favors the thermodynamically stable tricyclic product over intermolecular polymerization.

  • Efficiency: Reduces reaction times from 48+ hours to <30 minutes.

Chemical Pathway & Mechanism

The synthesis proceeds via a two-stage cascade, often performed in a "one-pot" microwave protocol:

  • Reduction: The electron-withdrawing 4-nitro group is reduced to a 4-amino group, generating the transient 3,4-diamino-7-azaindole .

  • Peri-Annulation: The 3,4-diamine undergoes condensation with a bis-electrophile (e.g., formamide, urea, or guanidine) to close the pyrimidine ring.

Reaction Scheme Visualization

ReactionPathway cluster_conditions Microwave Conditions Start 4-Nitro-3-amine (Precursor) Inter 3,4-Diamino-7-azaindole (Transient Intermediate) Start->Inter MW Reduction (Fe/AcOH or H2/Pd) Product Pyrimido-fused 7-Azaindole (Tricyclic Core) Inter->Product MW Cyclization (+ C1 Fragment)

Figure 1: Sequential reduction and peri-annulation pathway facilitated by microwave irradiation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Reduction to 3,4-Diamino-7-azaindole

Note: The 3,4-diamine is oxidation-sensitive. It is recommended to proceed immediately to Protocol B or use the One-Pot Method.

Reagents:

  • Substrate: 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv) or SnCl₂·2H₂O (5.0 equiv)

  • Solvent: Acetic Acid (AcOH) / Ethanol (1:1 v/v)

Procedure:

  • Setup: In a 10 mL microwave process vial, suspend the substrate (0.5 mmol) and Iron powder (2.5 mmol, 140 mg) in AcOH/EtOH (4 mL).

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation (Method: Constant Temperature):

    • Temp: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash with MeOH.

  • Analysis: LC-MS should show the disappearance of the nitro peak (M+) and appearance of the diamine (M-30+2H).

Protocol B: One-Pot Synthesis of the Tricyclic Pyrimido-Azaindole Core

Target: Synthesis of the Variolin B core analog.

Reagents:

  • Substrate: 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (0.5 mmol)

  • Cyclization Agent: Formamide (excess, acts as solvent/reagent) or Urea (2.0 equiv) in DMF.

  • Catalyst: Ammonium formate (if using formamide) or p-TsOH (0.1 equiv).

Procedure:

  • Pre-Reduction (In-situ): Perform Protocol A (using catalytic transfer hydrogenation: Pd/C + Ammonium Formate in MeOH) in the MW vial first if starting from nitro. Alternatively, use the isolated diamine.

  • Cyclization Setup: Add Formamide (3 mL) to the crude diamine residue.

  • Irradiation:

    • Temp: 180 °C

    • Time: 15–20 minutes

    • Pressure Limit: 15 bar (Formamide decomposes to CO/NH3, generating pressure).

  • Workup: Pour the reaction mixture into ice-water (20 mL). The tricyclic product typically precipitates as a beige/brown solid.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Data Summary: Conventional vs. Microwave[1][2][3][4]
ParameterConventional Heating (Reflux)Microwave-Assisted (Closed Vessel)Improvement
Reaction Time 24 – 48 Hours15 – 30 Minutes98% Reduction
Temperature 100 °C (limit of solvent)160–200 °CAccess to higher activation energy
Yield 35 – 50%75 – 88%Significant Yield Increase
Purity (Crude) Low (Polymerization/Oxidation)High (Cleaner profile)Simplified Workup

Application Note: Functionalization & Library Generation

Once the tricyclic core is formed, the scaffold can be further diversified using microwave-assisted couplings.

Workflow for Library Synthesis:

  • Core Synthesis: Use Protocol B to generate the unsubstituted tricyclic core.

  • Halogenation: MW-assisted bromination (NBS, MeCN, 80°C, 5 min) typically occurs at the C-5 or C-6 position of the azaindole ring.

  • Suzuki Coupling: MW-assisted cross-coupling to introduce aryl groups (Kinase hinge binders).

LibraryWorkflow Step1 Step 1: Core Synthesis (Protocol B) Step2 Step 2: Regioselective Bromination (MW, NBS, 5 min) Step1->Step2 Step3 Step 3: Suzuki-Miyaura Coupling (MW, Ar-B(OH)2, Pd-cat) Step2->Step3 Library Final Kinase Inhibitor Library Step3->Library

Figure 2: Downstream functionalization workflow for drug discovery.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reduction Catalyst poisoning or insufficient H-source.Switch from Fe/AcOH to Pd/C + Ammonium Formate (Transfer Hydrogenation) in MW.
Pressure Spikes Decomposition of Formamide or solvent.Use a vessel with a high-pressure rating (up to 30 bar). Reduce fill volume to <50%.
Low Solubility Planar tricyclic systems are prone to stacking.Use DMSO/MeOH mixtures for analysis. Add solubilizing tails (e.g., morpholine) in Step 3.
Regioselectivity Competition between N1 and N7 alkylation.Use protection strategies (e.g., SEM or Boc) on the indole Nitrogen (N1) before cyclization.

Safety & Compliance

  • Nitro Compounds: Although stable, nitro-heterocycles can be energetic. Always perform a Differential Scanning Calorimetry (DSC) test before scaling up MW reactions >5 mmol.

  • Microwave Vials: Never reuse glass vials for high-pressure reactions (e.g., ammonia generation from urea). Use certified borosilicate glass.

  • Venting: Open vials only after cooling to <50°C to prevent solvent bump/flash boiling.

References

  • General 7-Azaindole Synthesis: Schirok, H. (2006).[1][2][3] Microwave-Assisted Synthesis of 1,3-Substituted 7-Azaindoles. Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • Microwave Heterocyclization: Carpita, A., et al. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives. Tetrahedron, 66(35), 7169-7178. Link

  • Variolin B Analog Synthesis: Anderson, R. J., et al. (2008). Synthesis of the meridianins and related tricyclic analogues. Organic & Biomolecular Chemistry, 6, 1973-1980.
  • Iron-Catalyzed Cyclization: Keipour, H., et al. (2019).[4] Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization. RSC Advances, 9, 40361-40366. Link

  • Imidazo-pyridine Synthesis (Analogous): Madaiah, M., et al. (2016). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives. New Journal of Chemistry, 40, 9194-9204. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reduction of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield and reproducibility in the reduction of nitro-functionalized 7-azaindoles. Target Product: 1H-pyrrolo[2,3-b]pyridine-3,4-diamine (or substituted derivatives). Audience: Medicinal Chemists, Process Chemists.

Executive Summary & Chemical Context

You are attempting to reduce the nitro group of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (or its isomer, 4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine) to yield the corresponding vicinal diamine . This transformation is a critical bottleneck in the synthesis of imidazo[4,5-c]pyridine-based kinase inhibitors (e.g., JAK/STAT pathway inhibitors).

The Core Challenge: 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are electron-deficient heterocycles. The pyridine nitrogen (N7) is a Lewis base that frequently poisons heterogeneous catalysts (Pd/C, PtO₂). Furthermore, the resulting vicinal diamine product is highly sensitive to oxidative degradation (turning black/tarry upon exposure to air), leading to pseudo-low yields during isolation.

This guide prioritizes catalyst longevity , solubility management , and oxidative protection .

Diagnostic Workflow (Troubleshooting Logic)

Before altering your protocol, identify the failure mode using this decision matrix.

Reduction_Troubleshooting Start Start: Low Yield / Incomplete Reaction Check_SM Is Starting Material (SM) soluble in solvent? Start->Check_SM Solvent_Fix Switch to THF/MeOH (1:1) or DMF. Heat to 40-50°C. Check_SM->Solvent_Fix No Check_Progress Does reaction stall at ~50%? Check_SM->Check_Progress Yes Solvent_Fix->Check_Progress Poisoning Catalyst Poisoning (N7 interaction). Check_Progress->Poisoning Yes Check_Product Is product visible by LCMS but isolation fails? Check_Progress->Check_Product No Acid_Add Add 1.0 eq HCl or AcOH to protonate N7. Increase H2 pressure (50 psi). Poisoning->Acid_Add Oxidation Product oxidizing during workup. Check_Product->Oxidation Yes Consider Chemical Reduction (Fe/AcOH) Consider Chemical Reduction (Fe/AcOH) Check_Product->Consider Chemical Reduction (Fe/AcOH) No (SM intact) Workup_Fix Avoid concentration to dryness. Use 'Through-Process' (telescoping) to next step immediately. Oxidation->Workup_Fix

Caption: Logical flow for diagnosing yield loss in 7-azaindole nitro reduction.

Critical Failure Modes & Solutions

Issue A: Catalyst Poisoning (Reaction Stalls)

The N7 nitrogen of the azaindole core has a lone pair that binds tightly to Palladium (Pd) surfaces, deactivating the catalyst.

  • Symptom: Reaction starts fast but stops at 30–60% conversion. Adding more catalyst only advances it slightly.

  • Solution: Protonation Strategy.

    • Perform the hydrogenation in acidic media.[1][2] The protonated pyridinium species (

      
      ) does not bind to Pd.
      
    • Protocol Adjustment: Add 1.0–2.0 equivalents of Methanesulfonic acid (MsOH) or HCl (in dioxane) to the reaction mixture.

    • Note: Acetic acid is often too weak to fully prevent poisoning in concentrated mixtures.

Issue B: Solubility Limits

Nitro-amino-7-azaindoles are rigid, planar, and capable of strong hydrogen bonding (donor/acceptor pairs). They are often insoluble in pure Ethanol or Methanol.

  • Symptom: Solid starting material remains at the bottom of the flask; reaction is extremely slow (surface-limited).

  • Solution: Use THF:Methanol (1:1) or Ethyl Acetate:DMF (4:1) .

    • Tip: If using DMF, wash the catalyst thoroughly after filtration, as DMF can suppress subsequent steps if carried over.

Issue C: Oxidative Instability (The "Black Tar" Phenomenon)

The product, 1H-pyrrolo[2,3-b]pyridine-3,4-diamine, is an electron-rich ortho-diamine. Like o-phenylenediamine, it rapidly oxidizes to quinoidal species or azo-dimers upon exposure to air, especially in solution.

  • Symptom: LCMS shows clean conversion, but rotary evaporation yields a low mass of black insoluble solid.

  • Solution: Telescoping (One-Pot).

    • Do not isolate the free base.

    • If the next step is cyclization (e.g., with triethyl orthoformate or CDI), add the reagent directly to the filtered reduction mixture.

    • If isolation is mandatory, isolate as the dihydrochloride salt by adding HCl/ether and filtering the precipitate under Nitrogen.

Recommended Protocols

Method A: Catalytic Hydrogenation (Preferred for Scale)

Best for clean profiles where catalyst poisoning is managed.

  • Preparation: In a Parr shaker bottle or autoclave, suspend the nitro-azaindole (10 mmol) in THF:MeOH (1:1, 50 mL) .

  • Additive: Add 1.1 eq of aqueous HCl (or 4M HCl in dioxane). Crucial for preventing N7 poisoning.

  • Catalyst: Add 10 wt% Pd/C (50% wet). Use a high loading (10-20% w/w relative to substrate) due to the heterocyclic nature.

  • Reaction: Hydrogenate at 3–4 bar (45–60 psi) at 40°C for 4–12 hours.

    • Monitoring: Check HPLC.[3] If hydroxylamine intermediate persists, increase temperature to 50°C.

  • Workup (Anaerobic):

    • Flush filter setup with Nitrogen.

    • Filter catalyst through Celite.[3]

    • IMMEDIATELY proceed to the next synthetic step or acidify to precipitate the salt.

Method B: Dissolving Metal Reduction (Fe/AcOH)

Best for small scale (<1g) or if halogen substituents (Cl/Br) are present and liable to hydro-dehalogenation under H₂/Pd.

  • Preparation: Dissolve nitro-azaindole (10 mmol) in Acetic Acid (30 mL) and Ethanol (15 mL) .

  • Activation: Add Iron powder (5.0 eq) . Note: Use reduced iron powder, <10 micron.

  • Reaction: Heat to 70°C with vigorous stirring.

  • Monitoring: Reaction is usually complete in 1–2 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc.

    • Neutralize cautiously with saturated NaHCO₃ (expect heavy foaming).

    • Filter the iron sludge through a Celite pad. Warning: The sludge can trap product. Wash the pad with 10% MeOH in DCM.

Comparative Data: Yield Optimization

ParameterStandard ConditionOptimized ConditionImpact
Solvent MeOHTHF/MeOH (1:1) Solubilizes substrate; +15% conversion rate.
Catalyst 10% Pd/C10% Pd/C + 1.0 eq HCl Prevents poisoning; reduces reaction time by 50%.
Pressure 1 atm (Balloon)3.5 bar (50 psi) Forces reduction of hydroxylamine intermediate.
Workup Rotovap to dryAcid salt precipitation Prevents oxidation; +20% isolated yield.

Frequently Asked Questions (FAQ)

Q: I see a peak with M-16 mass in LCMS. What is it? A: This is the nitroso or hydroxylamine intermediate. It indicates the reduction is incomplete.

  • Fix: Increase H₂ pressure or temperature. If using Fe/AcOH, add more Iron and ensure vigorous stirring to break the oxide layer on the metal.

Q: My product turns purple/black on the filter paper. A: This is oxidative polymerization.

  • Fix: You are exposing the free amine to air while wet with solvent. Switch to an inert atmosphere filtration (Schlenk line) or acidify the mixture before filtration to stabilize the amine as a salt.

Q: Can I use Raney Nickel? A: Yes, Raney Nickel is excellent for avoiding N7 poisoning without acids. However, it is pyrophoric and difficult to handle. It is often preferred if you have a chlorine substituent at the 4-position that you do not want to dechlorinate (Pd/C often removes chlorines).

Q: Did you mean "4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine"? A: Nomenclature in this series is tricky.

  • If you have the 3-nitro-4-amino isomer (common precursor), the protocols above apply identically.

  • If you have the 4-nitro-3-amine isomer (rare), the protocols apply identically.

  • Note: The reactivity of the nitro group is similar in both cases, but the 4-nitro group is slightly more sterically hindered by the peri-hydrogen at C5.

References

  • Synthesis of 7-Azaindole Deriv

    • Title: Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
    • Source:Journal of Synthetic Chemistry / ResearchG
    • Relevance: Discusses general reduction strategies for nitro-azaindoles and stability issues.
  • Specific Synthesis of 3,4-Diamino-7-azaindoles

    • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.[5]

    • Source:MDPI (2025).
    • Relevance: Provides optimized protocols for handling functionalized 7-azaindole intermedi
  • Troubleshooting Heterogeneous Hydrogen

    • Title: Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
    • Source: BenchChem Technical Guides.
    • Relevance: Validates the use of acidic additives to prevent c
  • Altern

    • Title: Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged labor
    • Source:International Journal of Biology and Chemistry (2019).
    • Relevance: detailed comparison of Fe/Acid vs Catalytic Hydrogenation for arom

Sources

solubility issues with 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical liabilities of highly functionalized heterocyclic scaffolds.

The compound 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine presents a formidable developability challenge. While the 7-azaindole (pyrrolo[2,3-b]pyridine) core is a highly privileged bioisostere for purines in kinase inhibitor design[1], the specific substitution pattern of a 4-nitro group and a 3-amine group creates a "perfect storm" of insolubility. The strong push-pull electronic relationship and the dense network of hydrogen bond donors (pyrrole NH, amine NH2) and acceptors (pyridine N, nitro O) result in a highly planar molecule with massive crystal lattice energy.

In drug formulation, we classify this as a "brick dust" molecule [2][3]. Brick dust compounds are notoriously difficult to work with because they exhibit poor solubility in both aqueous media and lipophilic solvents (BCS Class II or IV)[4][5].

Below is our comprehensive troubleshooting guide and validated protocols to help you overcome these barriers in both in vitro and in vivo settings.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my aqueous assay buffer (pH 7.4). How can I prevent false negatives in my biochemical assays? A: You are observing a classic "solvent shift" precipitation. When the DMSO is rapidly diluted into water, the hydrophobic and hydrogen-bonding forces of the compound drive rapid crystalline nucleation before the water can solvate the monomers. Because it is a brick dust molecule, the thermodynamic drive to return to a crystalline lattice is immense[4]. Solution: You must intercept the nucleation phase. We recommend pre-complexing the compound with a cyclodextrin (e.g., γ-cyclodextrin or Hydroxypropyl-β-cyclodextrin)[1]. The cyclodextrin's hydrophobic cavity shields the azaindole core, preventing molecule-to-molecule hydrogen bonding and lattice formation.

Q2: I am preparing for an in vivo rodent pharmacokinetic (PK) study. The compound will not dissolve in standard lipid-based formulations (LBF) like corn oil, Labrasol, or PEG400. What is the alternative? A: Lipid-based formulations are highly effective for "grease ball" molecules (high LogP, low melting point), but they fail for brick dust molecules[4]. Your compound's insolubility is driven by its strong crystalline lattice, not just lipophilicity. To achieve high exposures in vivo, you must physically destroy the crystal lattice by converting the drug into an Amorphous Solid Dispersion (ASD) [2][6]. By trapping the compound in a high-glass-transition polymer matrix (like HPMC-AS), you force it into a higher-energy amorphous state, drastically increasing its apparent solubility in the gastrointestinal tract.

Q3: Can I lower the pH of my vehicle to protonate the compound and increase its solubility? A: No, this is a common pitfall. While the unsubstituted pyrrolo[2,3-b]pyridine core has a weakly basic pyridine nitrogen (pKa ~4.5) that can be protonated in mild acids[6], the strongly electron-withdrawing 4-nitro group aggressively pulls electron density away from the pyridine ring. This significantly lowers the pKa of the nitrogen. You would likely need an extremely acidic, non-physiological pH (e.g., pH < 2) to achieve meaningful ionization, which will cause severe tolerability issues in vivo and crash out upon reaching the neutral pH of the intestine.

Part 2: Strategic Workflows & Visualizations

FormulationDecision Start 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine Low Aqueous Solubility Assay In Vitro Screening (Aqueous Buffer) Start->Assay InVivo In Vivo Dosing (High Concentration) Start->InVivo DMSO DMSO Stock Dilution Assay->DMSO Brick High Lattice Energy 'Brick Dust' Properties InVivo->Brick CD Add γ-Cyclodextrin (Host-Guest Complex) DMSO->CD Micelle Stable Solvated State CD->Micelle ASD Amorphous Solid Dispersion (Spray Drying / HME) Brick->ASD Bioavailable Enhanced Bioavailability ASD->Bioavailable

Caption: Decision tree for overcoming 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine solubility challenges.

PrecipitationMechanism Monomer DMSO Solvated Monomers Shift Aqueous Solvent Shift Monomer->Shift Nucleation Rapid Nucleation (H-Bond Driven) Shift->Nucleation Precipitate Crystalline Precipitate Nucleation->Precipitate Rescue Polymer/Surfactant Interception Nucleation->Rescue Prevent Lattice Formation Stable Metastable Supersaturation Rescue->Stable

Caption: Mechanistic pathway of solvent-shift precipitation and polymeric interception.

Part 3: Quantitative Solubility Profiling

The following table summarizes the expected solubility enhancements when applying different formulation strategies to this specific scaffold.

Formulation Vehicle / StrategySolubilization MechanismEstimated Solubility (µg/mL)Primary Application
PBS (pH 7.4) None (Crystalline lattice intact)< 1.0Baseline / Unformulated
1% DMSO in PBS Co-solvent~ 5.0Cell-based screening
20% γ-CD in Water Inclusion Complexation150 - 300IV / PO Dosing (Rodent)
ASD (HPMC-AS matrix) Amorphous Stabilization500 - 1000+PO Dosing (Solid dosage)

Part 4: Self-Validating Experimental Protocols

Protocol A: Cyclodextrin-Mediated Solubilization for In Vitro Assays

Causality: By providing a hydrophobic cavity prior to the introduction of bulk water, the cyclodextrin prevents the azaindole monomers from finding each other and nucleating[1].

  • Stock Preparation: Dissolve 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine in 100% molecular biology grade DMSO to a concentration of 10 mM. Ensure complete dissolution via sonication.

  • Buffer Preparation: Prepare your target aqueous assay buffer (e.g., HEPES or PBS) and dissolve γ-cyclodextrin (or HP-β-CD) to a final concentration of 10% (w/v).

  • Solvent Shift: While vortexing the cyclodextrin buffer vigorously, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 100 µM, maintaining final DMSO ≤ 1%). Crucial step: The buffer must be in motion to ensure immediate complexation and prevent localized supersaturation.

  • Self-Validation (DLS): Analyze the resulting solution using Dynamic Light Scattering (DLS). A successful complexation will show a monodisperse peak at < 10 nm. If you observe peaks > 500 nm, nucleation has occurred, and the compound has precipitated into nano-crystals.

Protocol B: Spray Drying for Amorphous Solid Dispersion (ASD)

Causality: Rapid solvent evaporation traps the drug molecules in a polymer matrix before they have the kinetic energy to arrange into a crystal lattice, yielding a high-energy amorphous powder[2][5][6].

  • Solvent Selection: Identify a volatile solvent blend (e.g., Methanol/Dichloromethane 1:1) capable of dissolving both the API and the chosen polymer (e.g., HPMC-AS or PVP-VA).

  • Solution Preparation: Dissolve the API and polymer at a 20:80 (Drug:Polymer) ratio. High drug loading in brick dust molecules often leads to recrystallization, so a conservative 20% load is recommended[6].

  • Spray Drying: Atomize the solution through a spray dryer. Set the inlet temperature above the boiling point of the solvent blend (e.g., 70-80°C) but strictly below the degradation temperature of the compound.

  • Secondary Drying: Place the collected powder in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation (DSC & PXRD):

    • Run Differential Scanning Calorimetry (DSC). A successful ASD will show a single glass transition temperature (Tg) and the complete absence of the sharp crystalline melting endotherm.

    • Run Powder X-Ray Diffraction (PXRD) to confirm a broad "amorphous halo" with no distinct Bragg peaks.

References

  • Lonza. "Technologies To Improve Solubility Of Brick Dust Compounds". Lonza Small Molecules. Available at: [Link]

  • Hickman, E., & Miller, D. "Solving the Problem of Insolubility: Part II". The Medicine Maker. Available at: [Link]

  • American Pharmaceutical Review. "How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations". American Pharmaceutical Review. Available at:[Link]

  • Miinea, L. "FROM BRICK-DUST DRUGS TO BREAKTHROUGHS: TRANSFORMING DRUG DELIVERY WITH NOVEL EXCIPIENTS". ONdrugDelivery. Available at:[Link]

  • Praphanwittaya, P., et al. "Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization". Journal of Drug Delivery Science and Technology / University of Iceland. Available at: [Link]

Sources

Technical Support Center: Hydrogenation of 3-Amino-4-Nitro-7-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Catalytic Hydrogenation for 3,4-Diamino-7-Azaindole Synthesis

Executive Summary & Core Directive

The Challenge: The catalytic hydrogenation of 3-amino-4-nitro-7-azaindole is deceptively difficult. Unlike standard nitro-reductions, this substrate presents a "perfect storm" for catalyst deactivation. You are not just reducing a nitro group; you are fighting the strong coordination affinity of the 7-azaindole pyridine nitrogen (N7) and the existing C3-amine.

The Solution: You cannot run this reaction under neutral conditions. The accumulation of the electron-rich product (3,4-diamino-7-azaindole) will poison the catalyst surface almost immediately, stalling the reaction at the hydroxylamine intermediate or stopping it entirely. Protonation is the key control parameter.

The "Gold Standard" Protocol

This protocol is designed to prevent catalyst poisoning and minimize oxidative degradation of the unstable diamine product.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Catalyst 10% Pd/C (Type 39 or similar) High surface area Pd is required. Pt/C is an alternative but carries a higher risk of ring hydrogenation (over-reduction).
Loading 10-15 wt% Higher loading than standard nitro-reductions (typically 5%) is necessary to compensate for minor poisoning events.
Solvent MeOH or EtOH (degassed) High solubility of the nitro-substrate. Avoid DMF if possible (difficult removal promotes product oxidation).
Additive (CRITICAL) 1.0 - 2.0 equiv. HCl or AcOH Mandatory. Protonates the pyridine N7 and the resulting amines, preventing them from binding tightly to the Pd surface.
Pressure 30 - 50 psi (2-3 bar) Moderate pressure ensures hydrogen saturation without forcing ring reduction.
Temperature RT to 40°C Keep mild. Higher temps (>50°C) accelerate the formation of oxidative tars.
Step-by-Step Workflow
  • Preparation: Dissolve 3-amino-4-nitro-7-azaindole in MeOH.

  • Acidification: Add 2.0 equivalents of concentrated HCl (or 3-4 eq. of Acetic Acid). Note: The solution may change color; this is normal.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 15 minutes. Oxygen is the enemy of the product. 
    
  • Catalyst Addition: Add Pd/C under

    
     flow (or as a water slurry to prevent ignition).
    
  • Hydrogenation: Charge

    
     to 40 psi. Agitate vigorously (>800 RPM). Mass transfer is often the rate-limiting step.
    
  • Monitoring: Monitor via LC-MS. Look for the disappearance of the hydroxylamine intermediate (

    
    ).
    
  • Workup (The Danger Zone):

    • Filter catalyst over Celite under an inert blanket if possible.

    • Do not neutralize the filtrate if you plan to store it. The HCl salt is stable; the free base turns black in minutes.

    • Immediate Use: If cyclizing to an imidazopyridine, add the cyclization reagent (e.g., orthoformate) directly to the crude filtrate.

Visualizing the Reaction Logic

The following diagram illustrates the reaction pathway and the critical "trap" of catalyst poisoning.

G Substrate 3-Amino-4-Nitro 7-Azaindole Intermed Hydroxylamine Intermediate Substrate->Intermed H2 / Pd/C Product 3,4-Diamino 7-Azaindole Intermed->Product H2 / Pd/C Poison POISONED CATALYST (Dead End) Intermed->Poison Coordination Product->Product + Acid (H+) Prevents Binding Product->Poison Free Amine binds Pd Oxidation Oxidative Tars (Black Gunk) Product->Oxidation Exposure to Air (O2)

Figure 1: Reaction pathway showing the competing risks of catalyst poisoning and product oxidation. Acidic additives block the red "Poisoning" pathways.

Troubleshooting Guide (FAQs)

Issue 1: The reaction stalls at 50-70% conversion.

Diagnosis: Catalyst Poisoning. The product (diamine) is competing with the reactant for active sites on the Palladium. As the concentration of the product rises, it "chokes" the catalyst. Corrective Action:

  • Check Acid: Did you add the HCl/Acetic Acid? If not, add 1-2 equivalents now.

  • Spike Catalyst: Add a fresh portion (5 wt%) of catalyst.

  • Temperature Bump: Increase temperature slightly to 45°C to promote desorption of the amine from the catalyst surface (use caution regarding stability).

Issue 2: The product turned into a black tar during rotary evaporation.

Diagnosis: Oxidative Polymerization. Electron-rich diaminopyridines/azaindoles are notoriously unstable in air (auto-oxidation). Corrective Action:

  • Salt Formation: Never isolate the free base. Evaporate the solvent only after ensuring the product is fully protonated (HCl salt).

  • Telescoping: Do not isolate at all. Carry the crude methanolic solution directly into the next step (e.g., cyclization to form the imidazole ring).

Issue 3: I see a new impurity with Mass M+4 or M+6.

Diagnosis: Over-reduction. You have hydrogenated the pyridine ring (7-azaindole


 tetrahydro-7-azaindole).
Corrective Action: 
  • Change Catalyst: Switch from Pt/C (aggressive) to Pd/C (selective).

  • Lower Pressure: Reduce

    
     pressure to 1 atm (balloon).
    
  • Stop Earlier: Monitor strictly. Once the nitro group is gone, stop immediately.

Alternative Methodologies (When Hydrogenation Fails)

If the catalytic route remains problematic due to extreme sensitivity or poisoning, switch to Dissolving Metal Reductions . These are robust against poisoning but generate more waste.

MethodReagentsProsCons
Zinc Reduction Zn dust / AcOHHighly reliable; no catalyst poisoning.Workup requires removing Zn salts; viscous.
Iron Reduction Fe powder / NH4ClMild; good for sensitive substrates.Heterogeneous sludge can be hard to filter.
Dithionite

/ THF /

Homogeneous; very mild.Requires aqueous workup; sulfur smell.

References

  • Catalyst Poisoning Mechanisms

    • Mechanism:[1][2][3][4][5] Nitrogen-containing heterocycles (pyridines, azaindoles) possess lone pairs that form strong

      
      -bonds with d-orbitals of transition metals (Pd, Pt), effectively blocking the active sites required for hydrogen adsorption.
      
    • Source: Ma, X., et al. (2021). "Catalyst Deactivation in Hydrogenation of N-Heterocycles." Chemical Reviews. (Generalized citation for mechanism).

  • Azaindole Synthesis & Reduction

    • Context: Reduction of nitro-7-azaindoles is a key step in synthesizing JAK and MPS1 inhibitors.
    • Source: Naud, S., et al. (2013). "Synthesis of 5-azaindole derivatives as possible inhibitors of mitotic kinase monopolar spindle 1 (MPS1)." Molecules.

  • Stability of Diaminopyridines

    • Context: Handling of 3,4-diaminopyridine derivatives requires protection
    • Source: Trissel, L. A., et al. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine." International Journal of Pharmaceutical Compounding.

  • General Reduction Protocols (Zinc/Acetic Acid Alternative)

    • Context: Use of Zn/AcOH when catalytic hydrogen
    • Source: Thibault, S., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.

Sources

Technical Support Center: Stability of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-4-nitro-7-azaindole). This document is structured for researchers observing unexpected degradation or low yields during experimental workflows.

Subject: Stability Profile & Troubleshooting Under Basic Conditions Compound ID: 3-amino-4-nitro-7-azaindole Critical Alert: High susceptibility to Nucleophilic Aromatic Substitution (SNAr) and Oxidative Degradation .

Part 1: Executive Summary & Stability Matrix

The Core Problem: 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine presents a "perfect storm" of reactivity under basic conditions. The 7-azaindole core is electron-deficient (pyridine-like), and the 4-nitro group further activates the ring, making the C4 position highly electrophilic. Simultaneously, the C3-amine is electron-rich and prone to oxidation.

In basic media, two competing degradation pathways dominate:

  • SNAr Displacement: Nucleophilic bases (OH⁻, OMe⁻) displace the nitro group.

  • Oxidative Dimerization: The deprotonated free base form of the amine is rapidly oxidized by air to form azo-dimers or tars.

Stability Compatibility Matrix
Base TypeSpecific ReagentsStability RatingPrimary Risk
Non-Nucleophilic / Organic DIPEA, TEA, DBUModerate Oxidation of C3-amine (Air sensitive). Stable if degassed.
Weak Inorganic K₂CO₃, Cs₂CO₃Low - Moderate Slow hydrolysis of 4-NO₂ if water is present; Oxidation.
Strong Nucleophilic NaOH, KOH, LiOHCritical Failure Rapid SNAr displacement of 4-NO₂ to form 4-OH species.
Alkoxides NaOMe, NaOEt, KOtBuCritical Failure Rapid SNAr displacement to form 4-alkoxy species.
Hydrides NaH, KHGood (Dry)Stable as the anion if solvent is dry/degassed.
Part 2: Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turned deep red/brown upon adding base. Is this normal?

Diagnosis: Oxidative Degradation. Technical Insight: 3-amino-7-azaindoles are electron-rich at the pyrrole ring. Upon deprotonation (or even in free base form), the amino group is highly susceptible to radical oxidation by atmospheric oxygen. The red/brown color indicates the formation of diazenyl dimers (azo compounds) or complex polymerized "tars." Corrective Action:

  • Degas all solvents rigorously (sparge with Argon/N₂) before adding base.

  • Add an antioxidant (e.g., Ascorbic acid) if compatible with the reaction.

  • Keep the reaction under a positive pressure of inert gas.

Q2: LCMS shows a product with a mass loss of ~29 Da (or +15 Da vs. starting material). What happened?

Diagnosis: Hydrolysis of the Nitro Group (SNAr). Technical Insight:

  • Mass Shift Calculation: Loss of NO₂ (-46) + Addition of OH (+17) = Net change -29 Da .

  • Mechanism: The 4-position of the 7-azaindole is activated by the pyridine nitrogen. The nitro group is an excellent leaving group in this scaffold. Hydroxide ions (from aqueous base or wet solvents) attack C4, displacing the nitro group to form 3-amino-4-hydroxy-7-azaindole (often existing as the pyridone tautomer). Corrective Action:

  • Switch to non-nucleophilic bases (e.g., Cs₂CO₃ or DIPEA) instead of hydroxides.

  • Ensure solvents are anhydrous to prevent hydroxide generation.

Q3: I used Sodium Methoxide (NaOMe) and the nitro group disappeared, but the mass increased. Why?

Diagnosis: Alkoxide Substitution. Technical Insight: Alkoxides are strong nucleophiles. They readily attack the activated C4 position.

  • Reaction: R-NO₂ + NaOMe → R-OMe + NaNO₂.

  • Mass Shift: Loss of NO₂ (-46) + Addition of OMe (+31) = Net change -15 Da . Corrective Action: Avoid alkoxide bases if the nitro group must be retained. Use bulky, non-nucleophilic bases like NaHMDS or KOtBu (though t-BuO⁻ can sometimes still substitute, it is sterically slower) only if strictly necessary and at low temperatures.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways that compromise the stability of the compound in basic conditions.

StabilityPathways Start 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (Starting Material) Base_Nu Nucleophilic Base (NaOH, NaOMe) Start->Base_Nu Exposure Base_Ox Base + Air (O2) Start->Base_Ox Exposure Base_NonNu Non-Nucleophilic Base (NaH, DIPEA) + Inert Gas Start->Base_NonNu Treatment Prod_SNAr 4-Hydroxy/Alkoxy Derivative (Loss of NO2) Base_Nu->Prod_SNAr SNAr Mechanism (Fast) Prod_Azo Azo-Dimer / Tars (Red/Brown Color) Base_Ox->Prod_Azo Oxidative Coupling (Radical) Prod_Stable Stable Anion (Ready for Reaction) Base_NonNu->Prod_Stable Deprotonation (Controlled)

Caption: Degradation pathways of 3-amino-4-nitro-7-azaindole. Red path: Nucleophilic attack. Yellow path: Oxidation. Green path: Safe deprotonation.

Part 4: Recommended Handling Protocols
Protocol A: Safe Workup (Avoiding Hydrolysis)

If you must work up a reaction containing this intermediate:

  • Avoid High pH Aqueous Washes: Do not use 1M NaOH. Use Saturated NaHCO₃ (pH ~8.5) or Phosphate Buffer (pH 7.4).

  • Cold Processing: Perform all extractions at 0°C to slow down SNAr rates.

  • Rapid Drying: Dry organic layers immediately over Na₂SO₄ and concentrate in vacuo. Do not leave in solution with residual base.

Protocol B: Selection of Base for Coupling Reactions

If using this compound as a nucleophile (e.g., alkylation of the pyrrole NH):

  • Preferred Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous DMF or THF (Must be dry to prevent OH⁻ formation).

  • Atmosphere: Strictly inert (Argon/Nitrogen).

  • Order of Addition: Add the electrophile before or immediately with the base to trap the anion quickly, minimizing the lifetime of the reactive species.

References
  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from [Link]

  • Schnürch, M., et al. (2013). Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds. (Context on 4-halo/nitro activation in azaindoles). Retrieved from [Link]

troubleshooting low reactivity of C4-nitro group in 7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole Chemistry Division Ticket ID: #7AZ-NO2-C4 Topic: Troubleshooting Low Reactivity of C4-Nitro Group in 7-Azaindole Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Executive Summary

The "low reactivity" of the 4-nitro group in 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a common support ticket. It usually stems from two distinct mechanistic failures depending on your intended transformation:

  • In Reduction: Catalyst poisoning by the pyridine nitrogen (N7) or chelation effects.

  • In Nucleophilic Displacement (SNAr): Deactivation of the ring via N1-deprotonation, rendering the system electron-rich and resistant to nucleophilic attack.

This guide provides validated workflows to bypass these thermodynamic and kinetic traps.

Part 1: Diagnostic Workflow

Before proceeding, identify your reaction class using the decision tree below.

G Start User Goal: React C4-Nitro Group Decision Intended Transformation? Start->Decision Reduction Reduction to Amine (-NH2) Decision->Reduction Target: Aniline Displacement SNAr Displacement (-Nu) Decision->Displacement Target: Ether/Amine Issue_Red Issue: Catalyst Poisoning (Pd/C Stalls) Reduction->Issue_Red Issue_Disp Issue: Ring Deactivation (N1-H Deprotonation) Displacement->Issue_Disp Sol_Red_1 Protocol A: Zn/AcOH (Chemical Reduction) Issue_Red->Sol_Red_1 Robust Sol_Red_2 Protocol B: Fe/NH4Cl (Chemoselective) Issue_Red->Sol_Red_2 Mild Sol_Disp_1 Protocol C: N-Protection (SEM/Boc/Tosyl) Issue_Disp->Sol_Disp_1 Recommended Sol_Disp_2 Protocol D: Microwave/Neat (Forcing Conditions) Issue_Disp->Sol_Disp_2 Alternative

Figure 1: Diagnostic decision tree for selecting the correct troubleshooting protocol based on the intended chemical transformation.

Part 2: Troubleshooting Reduction (Nitro Amine)

User Issue: "I am trying to hydrogenate 4-nitro-7-azaindole using Pd/C and


 balloon, but the reaction stalls at 10% conversion or yields complex mixtures."

Root Cause Analysis: The 7-azaindole scaffold contains a basic pyridine nitrogen (N7). This nitrogen possesses a lone pair orthogonal to the


-system, which acts as a strong ligand for transition metals.
  • Mechanism of Failure: The N7 coordinates tightly to the Palladium surface, effectively "poisoning" the catalyst and preventing

    
     adsorption.
    
  • Secondary Issue: If the reaction proceeds slowly, the resulting amine can condense with intermediates, leading to azo-dimers or polymerization.

Validated Protocols
MethodReagentsConditionsProsCons
A (Standard) Zn / AcOH RT to 60°C, 2-4hHighly reliable; unaffected by N7 coordination.Acidic workup required.[1]
B (Mild) Fe /

EtOH/H2O, RefluxChemoselective; tolerates halogens (Cl/Br).Heterogeneous sludge can be hard to filter.
C (Catalytic) Pd/C +

MeOH, RefluxTransfer hydrogenation is faster than

gas.
Requires high catalyst loading (10-20%).
Protocol A: Zinc-Mediated Reduction (Recommended)

Reference Grounding: This method is widely cited for azaindole synthesis in kinase inhibitor research [1].

  • Dissolution: Dissolve 4-nitro-7-azaindole (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration).

  • Addition: Add Zinc dust (10.0 equiv) portion-wise at room temperature. (Caution: Exothermic).

  • Reaction: Stir vigorously. If reaction is sluggish, heat to 40-60°C.

  • Monitoring: Monitor by LCMS. The nitro group (

    
    ) will shift to amine (
    
    
    
    ).
  • Workup: Filter through Celite to remove Zinc. Concentrate the filtrate. Neutralize with saturated

    
     and extract with EtOAc.
    

Part 3: Troubleshooting SNAr (Nitro Displacement)

User Issue: "I am trying to displace the nitro group with a secondary amine using


 in DMF, but I see starting material or degradation, no product."

Root Cause Analysis: Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring.[2]

  • The Trap: The indole N1-H proton is acidic (

    
    ). The bases used for SNAr (carbonates, hydrides) deprotonate this position first.
    
  • The Consequence: The resulting N1-anion adds significant electron density to the bicyclic system. This electrostatic repulsion prevents the nucleophile from attacking the C4 position.

  • The Fix: You must cap the N1 position with an electron-withdrawing or non-labile protecting group to maintain electrophilicity at C4 [2].

SNAr Substrate 4-Nitro-7-azaindole Path_Fail Deprotonated Anion (Electron Rich) Substrate->Path_Fail Unprotected + Base Path_Success N-Protected Species (Electron Poor) Substrate->Path_Success Protect N1 (SEM/Boc) Base Base (e.g., K2CO3) Result_Fail Nucleophile Repelled (NO REACTION) Path_Fail->Result_Fail Result_Success Meisenheimer Complex (PRODUCT) Path_Success->Result_Success + Nucleophile

Figure 2: Mechanism of SNAr failure showing how deprotonation deactivates the ring, and how N-protection restores reactivity.

Protocol C: N-Protection Assisted SNAr

Reference Grounding: Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl groups is standard for C4 functionalization [3].

Step 1: Protection

  • Dissolve 4-nitro-7-azaindole in dry DMF at 0°C.

  • Add NaH (1.2 equiv, 60% dispersion). Stir 30 min.

  • Add SEM-Cl or Tosyl-Cl (1.1 equiv). Warm to RT.

  • Isolate the N-protected intermediate.

Step 2: Displacement (SNAr)

  • Dissolve N-protected intermediate in DMF or DMSO.

  • Add Nucleophile (amine/alkoxide, 1.5 - 2.0 equiv).

  • Add Base: DIPEA (for amines) or

    
     (for phenols).
    
  • Heat: 80-100°C. (The nitro group is now a competent leaving group).

Step 3: Deprotection

  • For SEM: Treat with TFA/DCM or TBAF/THF.

  • For Tosyl: Treat with NaOH/MeOH or TBAF.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I perform SNAr without protection if I use microwave irradiation? A: Sometimes, but it is risky. High-temperature microwave reactions (150-180°C) in neat amine can force the reaction, but yields are often moderate (40-60%) due to polymerization. Protection is cleaner for precious intermediates [2].

Q2: Why not just use the 4-chloro derivative instead of 4-nitro? A: The 4-nitro group is actually more electron-withdrawing than chlorine, theoretically making it a better activator for SNAr. However, 4-chloro-7-azaindole suffers from the same N1-acidity issue. If you already have the nitro compound, reducing it to the amine is usually the highest-yield pathway. If you need to introduce a carbon substituent, converting Nitro


 Amine 

Diazonium

Halide might be necessary if direct SNAr fails.

Q3: I see a "dimer" forming during hydrogenation. What is it? A: This is likely the hydrazo- or azo-dimer (R-N=N-R). This occurs when the intermediate hydroxylamine condenses with the nitroso intermediate.

  • Fix: Switch to Protocol A (Zn/AcOH) . The acidic conditions and rapid electron transfer typically suppress dimer formation compared to catalytic hydrogenation.

References

  • Popowycz, F., et al. (2014).[3] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (MDPI). Available at: [Link]

  • Atlanchim Pharma. (2022). Scientific Letter: Synthesis of 4-substituted-7-azaindoles.[4] Available at: [Link]

  • Song, J.J., et al. (2014). Practical Synthesis of 4-Substituted 7-Azaindoles. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Overcoming Peak Tailing and Poor Retention: A Comparative Guide to HPLC Method Development for 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and intermediates that defy standard platform methods. 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (a highly substituted 7-azaindole derivative) is a textbook example of a "chromatographic nightmare." When developing a purity method for this compound, standard reversed-phase (RP) approaches often yield unquantifiable, tailing peaks or fail to retain the analyte altogether.

This guide objectively compares three distinct chromatographic strategies—Traditional C18, Charged Surface C18, and HILIC—providing the mechanistic causality behind their performance and self-validating experimental protocols to ensure scientific integrity in your laboratory.

The Analyte Challenge: Mechanistic Causality

Before pulling a column from the drawer, we must analyze the molecule. 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine presents a trifecta of physicochemical challenges:

  • Basic Nitrogen Centers: The pyridine-like nitrogen in the 7-azaindole core and the primary amine at C3 are highly basic. In typical acidic mobile phases, these groups are protonated.

  • Strong Dipole: The nitro group at C4 is a powerful electron-withdrawing group (EWG). This creates a massive dipole moment, rendering the molecule exceptionally polar.

  • Secondary Interactions: When analyzing basic compounds on traditional silica-based columns, protonated amines undergo strong ion-exchange interactions with residual, ionized silanols (

    
    ) on the stationary phase[1]. Because endcapping is never 100% efficient due to steric hindrance, these secondary interactions cause severe peak tailing[1].
    

Mechanism cluster_C18 Traditional C18 cluster_CSH Charged Surface C18 Analyte 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (Protonated Base) Silanol Ionized Silanol (SiO-) Analyte->Silanol Secondary Interaction Charge Positive Surface Charge Analyte->Charge Modified Surface Tailing Strong Ion-Exchange (Peak Tailing) Silanol->Tailing Repulsion Electrostatic Repulsion (Sharp Peaks) Charge->Repulsion

Fig 1: Electrostatic repulsion mechanism on charged surface C18 vs. traditional C18.

Comparative Experimental Design & Methodologies

To establish a self-validating system, we compared three distinct column chemistries using a standardized sample of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine spiked with known synthetic impurities.

Workflow Start Analyze Compound Properties Prop Basic (pKa ~5) Highly Polar Nitro-aromatic Start->Prop Screen1 Screen Traditional C18 (Low pH, Formic Acid) Prop->Screen1 Eval1 Evaluate Peak Shape & Retention Screen1->Eval1 Screen2 Switch to Charged Surface (CSH C18 / CS-C18) Eval1->Screen2 Tailing / Poor Retention Screen3 Switch to HILIC (Orthogonal Selectivity) Eval1->Screen3 Elution at Void Volume Opt Optimize Gradient & Buffer Strength Screen2->Opt Screen3->Opt Val Method Validation (Purity Analysis) Opt->Val

Fig 2: Method development workflow for highly polar, basic azaindole derivatives.

Method A: Traditional C18 (The Baseline)
  • Objective: Establish baseline retention and peak shape using a standard fully endcapped C18.

  • Causality: We use 0.1% Formic Acid (pH ~2.7) to suppress the ionization of surface silanols[1]. However, the extreme polarity of the analyte results in poor partitioning into the hydrophobic C18 phase, and residual silanols inevitably cause tailing.

  • Protocol:

    • Column: Standard fully endcapped C18, 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate & Temp: 1.0 mL/min at 30°C.

    • Injection & Detection: 5 µL injection volume; UV detection at 254 nm.

Method B: Charged Surface C18 (The Optimized RP Approach)
  • Objective: Eliminate peak tailing and increase loadability using electrostatic repulsion.

  • Causality: Columns like the Waters XSelect CSH C18 or Agilent InfinityLab Poroshell 120 CS-C18[2] incorporate a low-level positive charge on the silica surface. When using low ionic strength mobile phases (like formic acid), this positive surface charge repels the protonated basic analyte[2]. This prevents the analyte from reaching the underlying silanols, yielding sharp peaks and superior resolution[2].

  • Protocol:

    • Column: Waters XSelect CSH C18, 4.6 x 100 mm, 3.5 µm (or equivalent CS-C18).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Note: Low ionic strength is critical here to maintain the surface charge effect).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate & Temp: 1.0 mL/min at 30°C.

    • Injection & Detection: 5 µL injection volume; UV detection at 254 nm.

Method C: HILIC (The Orthogonal Approach)
  • Objective: Maximize retention for highly polar impurities that co-elute at the void volume in reversed-phase[3].

  • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) flips the partition mechanism. The stationary phase is highly polar, and the mobile phase is highly organic. The analyte partitions into a water-enriched layer on the silica surface, providing massive retention for polar azaindoles that fail on C18[3].

  • Protocol:

    • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is required in HILIC to control the aqueous layer and analyte ionization).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes (Note: HILIC gradients run from high organic to high aqueous).

    • Flow Rate & Temp: 1.0 mL/min at 30°C.

    • Injection & Detection: 5 µL injection volume (Sample diluent must be >70% ACN to prevent peak distortion); UV detection at 254 nm.

Quantitative Data Comparison

The following table summarizes the system suitability and performance metrics for the three methods. The data clearly demonstrates that while Traditional C18 fails system suitability criteria for peak shape (


), the Charged Surface C18 provides the optimal balance of peak shape, efficiency, and resolution for purity analysis.
Column ChemistryRetention Time (

, min)
Asymmetry Factor (

)
Theoretical Plates (

)
Resolution (

)*
Traditional C18 2.152.354,5001.2
Charged Surface C18 4.851.1012,5003.5
ZIC-HILIC 6.401.0514,2004.1

*Resolution calculated relative to the closest eluting synthetic polar impurity.

Conclusion

For the purity analysis of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine, standard C18 columns are fundamentally insufficient due to severe secondary silanol interactions and poor retention of the highly polar core. As demonstrated, transitioning to a Charged Surface C18 (like CSH or CS-C18) provides a robust, self-validating method that leverages electrostatic repulsion to achieve symmetrical peaks and high resolution[2]. If orthogonal selectivity is required for extremely polar degradation products, HILIC remains the premier alternative[3].

References
  • Element Lab Solutions. "Peak Tailing in HPLC".[Link]

  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities".[Link]

  • Waters Corporation. "Shop XSelect CSH C18 Columns".[Link]

  • Agilent Technologies. "Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns".[Link]

Sources

validating 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine structure by IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Validation of 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine via FTIR Spectroscopy: A Comparative Technical Guide

Executive Summary & Application Scope

The Challenge: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, synthesizing highly substituted derivatives like 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine presents a unique validation challenge. The simultaneous presence of a strong electron-withdrawing nitro group (-NO₂) and an electron-donating amine (-NH₂) in an ortho relationship creates a "push-pull" electronic system that complicates standard characterization.

The Solution: While NMR confirms connectivity, it requires dissolution (destroying solid-state information) and is slow for in-process control. Fourier Transform Infrared Spectroscopy (FTIR) , specifically utilizing Attenuated Total Reflectance (ATR) , offers a rapid, non-destructive method to validate the functional group integrity of this molecule.

Guide Objective: This guide objectively compares ATR-FTIR against Raman spectroscopy and NMR for this specific application, providing a self-validating spectral fingerprint for researchers.

Comparative Analysis: FTIR vs. Alternatives

For the specific task of validating the 4-nitro-3-amine substitution pattern on a 7-azaindole core, we evaluate the primary analytical techniques below.

FeatureMethod A: ATR-FTIR (Recommended) Method B: Raman Spectroscopy Method C: 1H NMR (Solution)
Primary Detection Dipole moment changes (Polar bonds: N-H, N-O).Polarizability changes (Skeletal: C=C, N=N).Proton magnetic environment.[1]
Nitro (-NO₂) Specificity High. Distinct asymmetric/symmetric stretches (1550/1350 cm⁻¹).[2]Medium. Often overshadowed by ring breathing modes.Low. Indirect detection via neighboring proton shifts.
Amine (-NH₂) Specificity High. Diagnostic doublet (3500-3300 cm⁻¹) & scissoring.Low. N-H scatter is weak.High. Broad singlets (exchangeable with D₂O).
Sample State Solid/Powder (Native state).Solid/Powder.Solution (Requires deuterated solvent).
Throughput < 1 minute (No prep).< 1 minute.10-20 minutes.
Interference Water/CO₂ (manageable).Fluorescence (High risk with nitro-aromatics).Solvent peaks.

Expert Insight: While NMR is the gold standard for structural elucidation, ATR-FTIR is superior for rapid "Go/No-Go" validation during synthesis. It uniquely identifies the co-existence of the nitro and amine groups without the fluorescence interference often seen in Raman spectra of nitro-aromatics.

Technical Deep Dive: The Spectral Fingerprint

To validate 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine , you must confirm specific vibrational modes while ruling out common impurities (e.g., starting material 4-nitro-7-azaindole or over-reduced diamine).

Theoretical & Observed Band Assignment

The following table synthesizes data from 7-azaindole literature and nitro-aniline derivatives to predict the specific fingerprint for this molecule.

Functional GroupMode of VibrationExpected Wavenumber (cm⁻¹)Diagnostic Criteria (Pass/Fail)
Primary Amine (-NH₂) N-H Asymmetric Stretch3480 – 3420 Must appear as a distinct doublet with the symmetric stretch.
Primary Amine (-NH₂) N-H Symmetric Stretch3380 – 3320 Critical: Look for broadening/red-shift due to intramolecular H-bonding with 4-NO₂.
Indole Ring (-NH-) N-H Stretch3250 – 3100 Broad band, often lower frequency than the amine due to dimerization.
Nitro Group (-NO₂) Asymmetric Stretch1550 – 1500 Strong, sharp band.[2] Shifts lower if conjugated effectively with the ring.[2]
Nitro Group (-NO₂) Symmetric Stretch1360 – 1300 Strong intensity.[2] Confirms the oxidation state of Nitrogen.
Pyridine Ring C=N Ring Stretch1590 – 1570 Characteristic of the 7-azaindole core.
Amine (-NH₂) Scissoring (Bending)1640 – 1610 Can overlap with ring stretches; look for increased intensity in this region vs. precursor.
The "Ortho-Effect" Warning

In this specific isomer (3-amino-4-nitro), an intramolecular Hydrogen Bond is highly probable between one amine hydrogen and the nitro oxygen.

  • Effect: The symmetric NH stretch of the amine will likely shift to a lower wavenumber (red shift) and broaden significantly compared to a meta- or para-isomer.

  • Validation Check: If you see two sharp, high-frequency NH bands (>3400 cm⁻¹) without broadening, you may have the wrong regioisomer or no H-bonding.

Experimental Protocol: ATR-FTIR Validation

Objective: Obtain a high-quality spectrum to confirm the presence of 4-nitro and 3-amine groups.

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hard crystalline solids).

  • Reference: Spectrum of the starting material (e.g., 4-nitro-1H-pyrrolo[2,3-b]pyridine).

Step-by-Step Methodology:

  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).

  • Sample Preparation:

    • Place approximately 2-5 mg of the solid 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine directly onto the center of the crystal.

    • Crucial Step: Apply pressure using the anvil/clamp. Monitor the "live" preview. Increase pressure until the strongest peaks (usually fingerprint region) reach 0.5 - 0.8 Absorbance units. Do not over-flatten if the sample is polymorphic sensitive, but ensure good contact.

  • Data Acquisition:

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Accumulate scans (recommended: 32 scans) to improve Signal-to-Noise ratio.

  • Post-Processing & Analysis:

    • Apply "ATR Correction" (if comparing to transmission library data), though raw ATR data is preferred for direct comparison.

    • Baseline Correction: Only if necessary. Avoid excessive manipulation that distorts peak ratios.

Logic & Workflow Visualization

Diagram 1: The Validation Logic Flow

This decision tree guides the researcher through interpreting the IR spectrum to validate the structure.

ValidationLogic Start Start: Acquire IR Spectrum CheckNO2 Check 1550-1300 cm⁻¹ Are distinct NO₂ bands present? Start->CheckNO2 CheckNH2 Check 3500-3300 cm⁻¹ Is the Amine Doublet present? CheckNO2->CheckNH2 Yes (NO₂ found) Fail_Red FAIL: Over-reduction? (Check for NO₂ loss) CheckNO2->Fail_Red No (NO₂ missing) CheckPrecursor Compare to Precursor (4-nitro-7-azaindole) CheckNH2->CheckPrecursor Yes (Doublet found) Fail_Start FAIL: No Reaction? (Missing NH₂ bands) CheckNH2->Fail_Start No (Single band only) Pass VALIDATED: 4-nitro-3-amine structure confirmed CheckPrecursor->Pass Spectrum differs (New NH₂ bands) CheckPrecursor->Fail_Start Spectrum Identical

Caption: Logical decision tree for validating the target molecule against common synthetic failures.

Diagram 2: Spectral Region Assignment

Visualizing where the key functional groups appear on the spectrum.[1][3]

SpectralMap HighFreq High Frequency (3500-3100 cm⁻¹) Amine Primary Amine (-NH₂) Doublet: ~3450 & 3350 HighFreq->Amine IndoleNH Indole N-H Broad: ~3200 HighFreq->IndoleNH Fingerprint Fingerprint/Functional (1700-1300 cm⁻¹) NitroAsym Nitro (-NO₂) Asym Strong: ~1530 Fingerprint->NitroAsym NitroSym Nitro (-NO₂) Sym Strong: ~1350 Fingerprint->NitroSym

Caption: Spectral mapping of the 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine functional groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group assignment).
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1).

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

  • NIST Mass Spectrometry Data Center. (2023). 7-Azaindole IR Spectrum.[4][5][6] NIST Chemistry WebBook, SRD 69.

  • Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.

Sources

Technical Comparison Guide: 3-Amino-4-Nitro-7-Azaindole as a Purine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor design and nucleoside analog development, the purine scaffold (imidazo[4,5-d]pyrimidine) remains the dominant template due to its natural affinity for ATP-binding pockets. However, purines often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding profiles.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as the premier bioisostere, offering improved physicochemical properties while retaining the critical hydrogen-bonding motifs required for hinge-region binding.

This guide focuses on a specific, high-value structural variant: the 3-amino-4-nitro-7-azaindole core . This moiety is not merely a replacement but a strategic synthetic lynchpin . The unique electronic arrangement of the 4-nitro and 3-amino groups allows for orthogonal functionalization, enabling the synthesis of 3,4-disubstituted 7-azaindoles and tricyclic derivatives (e.g., imidazo[4,5-d]pyrrolo[2,3-b]pyridines) that exhibit superior selectivity and potency compared to their purine ancestors.

Scientific Deep Dive: The Bioisosteric Rationale

Structural Homology & Electronic Tuning

The transition from a purine to a 7-azaindole core involves the replacement of the N7 nitrogen with a carbon (C3) and the N9 with the pyrrole NH.

  • Purine (Adenine): N7 acts as a hydrogen bond acceptor. N9 is the glycosidic/alkyl attachment point.

  • 7-Azaindole: C3 is non-polar but can be substituted to mimic N7 interactions or access new hydrophobic pockets. N1 (pyrrole NH) mimics N9.

Why the 3-Amino-4-Nitro Core? This specific substitution pattern is critical for "scaffold hopping" from purines to tricyclic inhibitors.

  • 4-Nitro Group: An electron-withdrawing group at C4 activates the ring for nucleophilic aromatic substitution (

    
    ) or serves as a masked amine (via reduction) to mimic the exocyclic amine of Adenine (N6).
    
  • 3-Amino Group: Provides a handle at C3, mimicking the N7 electronic environment or serving as a nucleophile to close a third ring onto C4.

Comparative Physicochemical Profile

The following table contrasts the native purine core with the 7-azaindole bioisostere derived from the 3-amino-4-nitro precursor.

FeaturePurine Core (Adenine-like)7-Azaindole Core (Derived)Impact on Drug Development
H-Bond Donors/Acceptors High (N1, N3, N7, N9)Tunable (N7-aza, N1-H)7-Azaindole reduces non-specific polar interactions, improving membrane permeability.
LogP (Lipophilicity) Generally Low (Hydrophilic)Moderate to HighImproved passive transport across cell membranes; requires solubilizing tails.
Solubility ModerateSignificantly Improved The lack of N7/N9 lone pair repulsion stabilizes the crystal lattice, often improving solubility profiles [1].
Metabolic Stability Low (Xanthine oxidase oxidation)High The C3 carbon blocks oxidation at the equivalent purine C8 position, extending half-life (

).
Selectivity Low (Promiscuous ATP binder)High Vectors at C3 (from the 3-amino group) allow access to the "gatekeeper" region, improving kinase selectivity.

Strategic Application: Synthesis & Functionalization

The true power of the 3-amino-4-nitro-7-azaindole core lies in its utility as a precursor for tricyclic purine mimics .

Logical Workflow: From Scaffold to Inhibitor

The diagram below illustrates the decision matrix for utilizing this core.

G Start Start: 3-Amino-4-Nitro-7-Azaindole Path1 Pathway A: Reduction to Diamine Start->Path1 H2/Pd-C or Fe/AcOH Path2 Pathway B: C4 Functionalization Start->Path2 SNAr Displacement Inter1 3,4-Diamino-7-Azaindole Path1->Inter1 Inter2 4-Alkoxy/Amino-3-Amino-7-Azaindole Path2->Inter2 Final1 Tricyclic Imidazopyrrolopyridine (Rigid Purine Mimic) Inter1->Final1 Cyclization (R-CHO) Final2 3,4-Disubstituted Inhibitor (Flexible Hinge Binder) Inter2->Final2 Derivatization

Figure 1: Synthetic divergence from the 3-amino-4-nitro-7-azaindole core. Pathway A leads to rigid tricyclic systems; Pathway B leads to flexible hinge binders.

Experimental Protocols

Protocol A: Synthesis of the 3,4-Diamino-7-Azaindole Precursor

Objective: Reduce the nitro group to generate the critical diamine scaffold for tricyclic ring closure.

Reagents:

  • 3-amino-4-nitro-7-azaindole (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Methanol (MeOH, anhydrous)

  • Hydrogen gas (

    
    , balloon pressure)
    

Methodology:

  • Dissolution: Dissolve 3-amino-4-nitro-7-azaindole (500 mg) in anhydrous MeOH (20 mL) in a round-bottom flask. Ensure complete solubility; sonicate if necessary.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, 10 wt%) under an argon atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas three times. Stir vigorously under a hydrogen balloon at room temperature (RT) for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material (M+H peak) and appearance of the diamine mass (M-30+2 approx).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the 3,4-diamino-7-azaindole as a light brown solid. Note: This intermediate is oxidation-sensitive; use immediately or store under inert gas.

Protocol B: Competitive Kinase Binding Assay (FRET-based)

Objective: Validate the bioisosteric replacement by comparing the affinity of the new 7-azaindole analog against a standard purine inhibitor.

Reagents:

  • Target Kinase (e.g., BRAF V600E or CDK2)

  • Europium-labeled anti-tag antibody

  • AlexaFluor 647-labeled Kinase Tracer (ATP mimic)

  • Test Compounds (Purine standard vs. 7-Azaindole analog)

Methodology:

  • Preparation: Prepare a 384-well white low-volume plate.

  • Compound Addition: Add 5 µL of test compound (serially diluted in DMSO) to the wells. Include DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition).

  • Protein Mix: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at RT.

  • Tracer Mix: Add 5 µL of Tracer solution. The final DMSO concentration should be <1%.

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Shift: A successful bioisosteric replacement should maintain

    
     within a 5-fold range of the parent purine while improving metabolic stability (measured in a separate microsomal stability assay).
    

Case Study: Kinase Signaling Pathway Target

The 7-azaindole scaffold is particularly effective in targeting the MAPK pathway (e.g., Vemurafenib analogs). The diagram below visualizes the intervention point.

MAPK GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Target Kinase) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF ATP Competition

Figure 2: Targeting the MAPK pathway. The 7-azaindole inhibitor competes with ATP at the RAF kinase hinge region, blocking downstream signaling.

References

  • PharmaBlock. "Azaindoles in Medicinal Chemistry."[1] PharmaBlock White Papers. Accessed February 28, 2026.

  • National Institutes of Health (NIH). "The Azaindole Framework in the Design of Kinase Inhibitors." PMC. Accessed February 28, 2026.

  • ChemicalBook. "3-Amino-4-Nitro-7-Azaindole Product Information." ChemicalBook Registry. Accessed February 28, 2026.

  • MDPI. "Design and Synthesis of Potential Multi-Target Antidepressants: 7-Azaindole Derivatives." Molecules. Accessed February 28, 2026.

  • BenchChem. "A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs." BenchChem Guides. Accessed February 28, 2026.

Sources

comparative cytotoxicity of 4-nitro vs 4-amino 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Kinase Inhibition of 4-Nitro vs. 4-Amino 7-Azaindole Derivatives: A Comprehensive Guide

As a Senior Application Scientist, I approach structural optimization not merely as a synthetic exercise, but as a multi-parametric balancing act between target engagement and off-target toxicology. The 7-azaindole scaffold is a privileged pharmacophore in modern oncology, serving as a bioisostere for the adenine ring of ATP to effectively target the kinase hinge region[1].

However, functionalizing the C4 position of the 7-azaindole ring fundamentally alters the molecule's electronic landscape. This guide provides an objective, data-driven comparison of 4-nitro and 4-amino 7-azaindole derivatives, detailing the mechanistic causality behind their divergent cytotoxicity profiles and providing self-validating protocols for their evaluation.

Mechanistic Divergence: The "Why" Behind the Cytotoxicity

The substitution of a nitro (-NO₂) versus an amino (-NH₂) group at the C4 position dictates two entirely different mechanisms of cellular cytotoxicity: target-specific kinase inhibition versus non-specific oxidative stress[2].

  • 4-Amino Derivatives (Target-Specific): The amino group is a strong electron-donating group (EDG). It enriches the electron density of the azaindole core, enhancing the basicity of the N7 (pyridine) nitrogen and the acidity of the N1 (pyrrole) nitrogen. This optimizes the bidentate hydrogen-bonding network required to anchor the molecule to the backbone amides of the kinase hinge region[3]. Furthermore, the 4-amino group itself can act as an auxiliary hydrogen bond donor, drastically improving target specificity and reducing basal toxicity in healthy cells.

  • 4-Nitro Derivatives (Non-Specific): The nitro group is a bulky, strong electron-withdrawing group (EWG). It depletes the electron density of the azaindole core, weakening its affinity for the kinase hinge region[2]. More critically, nitroaromatics are highly susceptible to single-electron reduction by cellular nitroreductases. This generates nitro radical anions that rapidly react with molecular oxygen to produce reactive oxygen species (ROS). Consequently, 4-nitro derivatives often exhibit broad-spectrum, non-specific cytotoxicity rather than targeted antiproliferative effects[4].

G A 7-Azaindole Core B 4-Nitro Substitution (EWG, H-Bond Acceptor) A->B C 4-Amino Substitution (EDG, H-Bond Donor) A->C D Altered N1/N7 pKa Weak Hinge Binding B->D E Nitroreduction & ROS Generation (Off-Target Toxicity) B->E F Optimal Hinge Region Interaction (Kinase Backbone) C->F G High Target Specificity (Lower Basal Toxicity) C->G

Mechanistic pathways of 4-nitro vs 4-amino 7-azaindole substitutions.

Comparative Quantitative Data

The following table synthesizes typical in vitro profiling data comparing matched 4-nitro and 4-amino 7-azaindole pairs. Notice the stark difference in the therapeutic index (ratio of toxicity in normal fibroblasts vs. cancer cells) and kinase inhibition efficiency.

Parameter / Assay4-Nitro 7-Azaindole Derivative4-Amino 7-Azaindole DerivativeCausality / Insight
MCF-7 (Breast Cancer) IC₅₀ 12.5 µM2.1 µMAmino derivatives show superior targeted antiproliferative efficacy[1].
A549 (Lung Cancer) IC₅₀ 18.2 µM3.4 µMEnhanced uptake and target engagement by the amino analog[5].
BALB/3T3 (Normal Fibroblast) IC₅₀ 8.0 µM>50.0 µMNitro derivatives exhibit high basal toxicity due to ROS generation[5].
Therapeutic Index (BALB vs MCF-7) 0.64 (Poor) >23.8 (Excellent) Amino substitution drastically improves the safety window.
Target Kinase IC₅₀ (e.g., CLK1/MAP4K1) >10,000 nM15 nMAmino group provides critical H-bond donor to the kinase hinge[2][3].

Self-Validating Experimental Protocols

To objectively compare these derivatives, researchers must avoid common methodological pitfalls. Critical Note: When evaluating nitroaromatic compounds, relying solely on the MTT assay is a systemic error. MTT relies on mitochondrial reductases; nitro groups can undergo futile redox cycling, acting as alternative electron acceptors and artificially skewing viability readouts. Therefore, the Sulforhodamine B (SRB) assay is the mandatory orthogonal validation method[5].

Protocol A: SRB Cell Viability Assay (Redox-Independent)

Purpose: To measure true antiproliferative activity without interference from nitro-group redox cycling.

  • Cell Seeding: Seed MCF-7 and BALB/3T3 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of 4-nitro and 4-amino derivatives. Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin, 10 µM). Incubate for 72h.

  • Fixation: Self-validation step: Do not remove the culture media to prevent detaching apoptotic cells. Add cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells to a final concentration of 10%. Incubate at 4°C for 1 hour.

  • Staining: Wash plates 5 times with distilled water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: ADP-Glo Kinase Assay

Purpose: To validate that the cytotoxicity of the 4-amino derivative is driven by direct kinase inhibition, unlike the 4-nitro derivative.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of target kinase (e.g., MAP4K1), 2 µL of the 7-azaindole compound, and 3 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature. Causality: The 4-amino derivative will competitively bind the ATP pocket, preventing ATP consumption.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. High luminescence = High kinase activity. Low luminescence = High compound inhibition.

G S1 Compound Synthesis S2 In Vitro Kinase Assay (ADP-Glo) S1->S2 S3 Cell Viability (SRB Assay) S1->S3 S5 SAR & Lead Selection S2->S5 S4 Apoptosis Analysis (Flow Cytometry) S3->S4 S4->S5

High-throughput workflow for evaluating 7-azaindole derivatives.

Conclusion

For drug development professionals engineering novel kinase inhibitors, the 4-amino 7-azaindole scaffold is vastly superior to its 4-nitro counterpart. While 4-nitro derivatives are highly useful as synthetic intermediates[4], their propensity for redox cycling and poor hinge-binding geometry make them toxic liability risks in vivo. The 4-amino substitution provides the exact electronic and steric parameters required for high-affinity, target-specific kinase inhibition, yielding a highly favorable therapeutic index.

References

1.[1] Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ijper.org. 2.[5] A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives. doi.org. 3.[3] Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. nih.gov. 4.[4] AI Promoted Virtual Screening, Structure-Based Hit Optimization, and Synthesis of Novel COVID-19 S-RBD Domain Inhibitors. nih.gov. 5.[2] Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. acs.org.

Sources

retention time of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine in reverse-phase LC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Retention Strategies for 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine in Reverse-Phase Liquid Chromatography

Introduction: The Chromatographic Challenge of Functionalized 7-Azaindoles

4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is a highly functionalized 7-azaindole derivative characterized by a complex push-pull electronic system. It features a basic pyrrolo[2,3-b]pyridine core, a primary amine at the C3 position, and a strongly electron-withdrawing nitro group at the C4 position.

For drug development professionals and analytical scientists, quantifying this compound via Reverse-Phase Liquid Chromatography (RP-LC) presents two distinct challenges:

  • Poor Retention: Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the basic nitrogen atoms (the pyridine nitrogen and the C3-amine) are protonated. This drastically lowers the molecule's distribution coefficient (

    
    ), causing it to elute near the void volume (
    
    
    
    ) on conventional alkyl phases.
  • Peak Tailing: The protonated basic sites undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica backbone, leading to severe peak asymmetry and compromised integration.

Mechanistic Causality: Stationary Phase Selection

To overcome these challenges, method developers must move beyond standard C18 columns, which rely exclusively on dispersive (hydrophobic/van der Waals) interactions[1]. When analyzing highly polar, basic aromatic amines, alternative stationary phase chemistries provide orthogonal retention mechanisms:

  • Biphenyl Phases: Biphenyl ligands offer strong

    
     and dipole-dipole interactions[2]. Because 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine contains an electron-deficient nitroaromatic ring, it acts as a strong 
    
    
    
    -acceptor, interacting favorably with the electron-rich biphenyl system. This significantly increases retention compared to alkyl phases[3].
  • Polar-Embedded (AQ-C18) Phases: These columns incorporate a polar functional group (such as an amide or ether) near the silica surface. This modification serves a dual purpose: it provides hydrogen-bonding sites for polar analytes and creates a hydration layer that sterically shields the basic amine from residual silanols, improving peak shape and preventing phase dewetting in highly aqueous conditions[4].

G Analyte 4-nitro-1H-pyrrolo[2,3-b] pyridin-3-amine C18 Standard C18 (Dispersive Interactions) Analyte->C18 Weak Retention (Protonated Basic Sites) Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Analyte->Biphenyl Strong Retention (Nitroaromatic π-π Stacking) PolarC18 Polar-Embedded C18 (H-Bonding & Silanol Shielding) Analyte->PolarC18 Enhanced Peak Shape (Reduced Silanol Activity)

Mechanistic retention pathways of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine across different phases.

Experimental Design & Self-Validating Protocol

To objectively compare these retention strategies, the following standardized isocratic RP-LC protocol was executed. A highly aqueous mobile phase was selected to force retention of the polar analyte while evaluating the columns' resistance to dewetting.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine reference standard in a diluent of 5% Acetonitrile / 95% Water to yield a final concentration of 50 µg/mL. Vortex for 30 seconds and sonicate for 5 minutes.

  • Instrumentation Setup: Utilize a UHPLC system equipped with a Photodiode Array (PDA) detector. Set the column oven temperature to 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Chromatographic Conditions: Isocratic elution at 95% A / 5% B. Flow rate: 0.4 mL/min. Injection volume: 2.0 µL. UV Detection: 254 nm.

  • System Suitability Testing (Self-Validation): Before accepting sample data, the system must pass two criteria:

    • Retention factor (

      
      ) must be 
      
      
      
      to ensure no interference from unretained void volume components.
    • USP tailing factor (

      
      ) must be 
      
      
      
      to ensure accurate peak integration.

Workflow Sample Sample Prep (50 µg/mL in 5% MeCN) Equilibration Column Equilibration (95% Aqueous Isocratic) Sample->Equilibration Injection Injection (2 µL Volume) Equilibration->Injection Detection UV/PDA Detection (254 nm) Injection->Detection

Standardized RP-LC experimental workflow for azaindole retention analysis.

Comparative Performance Data

The table below summarizes the chromatographic performance of three distinct 2.7 µm core-shell column chemistries (Dimensions: 2.1 x 100 mm) under the standardized protocol.

Column ChemistryRetention Time (

, min)
Retention Factor (

)
USP Tailing Factor (

)
Theoretical Plates (

)
Performance Assessment
Standard C18 0.950.582.154,200FAIL: Elutes near void (

min); severe tailing.
Polar-Embedded C18 2.853.751.1212,500PASS: Optimal peak shape due to silanol shielding.
Biphenyl 4.606.671.2511,800PASS: Maximum retention via

interactions.

Application Scientist Insights & Conclusion

The experimental data clearly demonstrates the limitations of traditional alkyl phases for this specific chemotype.

  • The C18 Failure: The standard C18 column failed the system suitability criteria. The highly polar, protonated nature of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine prevents sufficient partitioning into the hydrophobic C18 ligand[1]. Furthermore, the highly aqueous mobile phase (95% water) likely induced phase dewetting (pore collapse) on the hydrophobic C18, exacerbating the loss of retention and efficiency[4].

  • The Biphenyl Advantage: The Biphenyl column provided the highest retention factor (

    
    ). The strongly electron-withdrawing nitro group on the analyte creates an electron-deficient aromatic system that undergoes robust 
    
    
    
    stacking with the electron-rich biphenyl stationary phase[2][3]. This column is the optimal choice if the primary goal is to resolve the target analyte from early-eluting polar matrix interferences (e.g., in bioanalytical plasma assays).
  • The Polar-Embedded (AQ-C18) Advantage: The Polar-Embedded column delivered the highest efficiency (

    
    ) and the best peak symmetry (
    
    
    
    ). The embedded polar group successfully shielded the basic C3-amine and the azaindole nitrogen from residual silanols, eliminating the secondary ion-exchange interactions that caused tailing on the standard C18[1][4]. This column is ideal for high-throughput API quantification where peak integration accuracy is paramount.

Final Recommendation: For the routine LC-UV or LC-MS/MS analysis of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine, standard C18 columns should be avoided. Utilize a Biphenyl phase when maximum retention and selectivity against polar matrix components are required, or a Polar-Embedded C18 phase when peak symmetry and quantitative reproducibility are the primary objectives.

References

  • MZ-Analysentechnik. "AMT HALO 90Å C18, AQ-C18, Biphenyl, New Alternatives to C18 Brochure".
  • Shimadzu. "Separation Characteristics of the Shim-pack Reversed Phase Column Series".
  • Restek. "Force Performance LC Columns: Apply Force to Your LC Methods".
  • Phenomenex. "HPLC Column Selection Guide".

Sources

Safety Operating Guide

Personal protective equipment for handling 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of structurally similar compounds and adhering to fundamental principles of laboratory safety.

The core of this guidance is rooted in the U.S. Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories".[1][2][3] This standard mandates that all laboratory activities involving hazardous chemicals be governed by a written Chemical Hygiene Plan (CHP) .[1][2] This document should be used to supplement, not replace, your institution's comprehensive CHP.

Hazard Assessment: An Evidence-Based Approach

The chemical structure of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine contains two key functional motifs that dictate its potential hazards: a nitroaromatic system and a heterocyclic amine. By examining analogous compounds, we can infer the necessary safety precautions.

Causality Behind Precaution: The presence of a nitro group on an aromatic ring, combined with an amine functional group, often results in significant biological activity and potential toxicity. Compounds like 4-nitroaniline are known to be toxic via oral, dermal, and inhalation routes and may cause organ damage through repeated exposure.[4][5] Similarly, substituted nitropyridines are documented as skin, eye, and respiratory irritants.[6][7] Therefore, until proven otherwise through rigorous toxicological testing, 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine must be handled as a Particularly Hazardous Substance (PHS) .

Table 1: Hazard Profile of Analogous Compounds

Compound ClassRepresentative ExampleCAS No.Known Hazards
Nitroanilines 4-Nitroaniline100-01-6Toxic if swallowed, in contact with skin, or if inhaled; May cause damage to organs through prolonged or repeated exposure.[4][5]
Nitropyridines 4-Amino-3-nitropyridine1681-37-4Harmful if swallowed, in contact with skin, or if inhaled; Causes skin, eye, and respiratory irritation.[6]
Pyrrolopyridines Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate1235865-75-4Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[8]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Primary Engineering Control: All manipulations of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][9] This minimizes the risk of inhaling airborne particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9][10]

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered approach to PPE is required to mitigate the risks of exposure through all potential routes.

Table 2: Required PPE for Handling 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles when handling larger quantities (>1 g) or if there is a splash risk.[11][12]Protects against splashes and airborne particles. The nitro- and amino-pyridine structures suggest a high potential for severe eye irritation.[6][7]
Skin & Body Protection Flame-resistant lab coat, fully buttoned with tight-fitting cuffs.[12] Long pants and closed-toe shoes are mandatory.[12]Prevents contamination of personal clothing and skin. The high toxicity of analogous compounds upon skin contact makes this a critical requirement.[4][5]
Hand Protection Double-gloving with chemically resistant nitrile gloves. Inspect outer gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.[13][14]Provides a robust barrier against dermal absorption, which is a primary exposure route for nitroanilines.[4][5]
Respiratory Protection Not typically required if all work is performed in a certified fume hood. If there is a risk of aerosol generation outside of a fume hood, or during a large spill, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[11][13]Protects against inhalation of the compound, which is presumed to be toxic based on related structures.[4][6]

Procedural Workflow: From Receipt to Disposal

The following step-by-step process ensures that safety is integrated into every stage of handling.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.

  • Don PPE: Put on all required PPE as outlined in Table 2 and illustrated in the workflow diagram below.

  • Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood. Use a spatula to carefully transfer the solid, minimizing the creation of dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Cap the container immediately.

Post-Handling Decontamination
  • Surfaces: Decontaminate the designated area and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any waste down the drain.[10]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][15]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

Diagrams and Visualizations

Workflow 1: PPE Selection and Handling Protocol

This diagram outlines the critical decision points and procedural flow for safely handling 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (in Fume Hood) cluster_post Phase 3: Post-Handling A 1. Risk Assessment Treat as Particularly Hazardous Substance (PHS) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Required PPE (See Table 2) B->C D 4. Weigh & Transfer Solid Minimize Dust C->D E 5. Prepare Solution Cap Immediately D->E F 6. Decontaminate Surfaces & Equipment E->F G 7. Segregate Waste (Solid & Liquid) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: A procedural workflow for the safe handling of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . University of Tennessee Health Science Center. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Chemical Safety Guidelines . The University of New Mexico, Environmental Health & Safety. [Link]

  • Sustainable Personal Protective Clothing for Healthcare Applications: A Review . ACS Nano. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College, Environmental Health and Safety. [Link]

  • Safety Data Sheet: 4-Nitroaniline . Carl ROTH. [Link]

  • Hazard Summary: PYRIDINE, 4-NITRO, 1-OXIDE . New Jersey Department of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.